2-Naphthyl trifluoromethyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQLBVFFLIHXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473156 | |
| Record name | 2-NAPHTHYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800-42-6 | |
| Record name | 2-NAPHTHYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Naphthyl trifluoromethyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Naphthyl Trifluoromethyl Ketone
Abstract
This compound, also known as 2-(trifluoroacetyl)naphthalene, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to the naphthalene scaffold, making it a valuable building block in the design of novel pharmaceuticals and functional materials.[1][2] Trifluoromethyl ketones are recognized as potent enzyme inhibitors due to their ability to form stable hemiacetal or hemiketal adducts with active site residues.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental data and protocols relevant to researchers in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature.[4] Its core structure consists of a naphthalene ring substituted at the 2-position with a trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the carbonyl group.
| Property | Value | Reference |
| IUPAC Name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone | |
| Molecular Formula | C₁₂H₇F₃O | [5] |
| Molecular Weight | 224.18 g/mol | [6] |
| CAS Number | 1800-42-6 | |
| Appearance | Solid | [4] |
| Purity | 97% | [4] |
| InChI Key | JWQLBVFFLIHXHA-UHFFFAOYSA-N | |
| Storage Temperature | Ambient | [4] |
Spectroscopic Data
The structural characterization of this compound relies on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds and the known properties of its constituent functional groups.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the seven protons on the naphthalene ring.[7]
-
¹³C NMR: The carbon NMR will display signals for the naphthalene carbons and the carbonyl carbon. The carbonyl carbon signal will be significantly influenced by the adjacent trifluoromethyl group. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.[8]
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group.[7][8] The chemical shift of trifluoromethyl tags is sensitive to the local solvent environment, a property leveraged in protein NMR studies.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Absorption Band (cm⁻¹) | Functional Group | Description | Reference |
| ~3100-3000 | Aromatic C-H | Stretching vibrations of the C-H bonds on the naphthalene ring. | [10] |
| ~1720-1700 | C=O (Ketone) | Strong carbonyl stretching vibration. The frequency is shifted higher compared to non-fluorinated ketones due to the inductive effect of the CF₃ group. | [10][11] |
| ~1600, ~1475 | C=C | Aromatic ring stretching vibrations. | [11] |
| ~1350-1150 | C-F | Strong stretching vibrations characteristic of the trifluoromethyl group. | [10] |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 224. Common fragmentation patterns for ketones include alpha-cleavage, which in this case would lead to the formation of a naphthoyl cation (m/z = 155) by loss of a ·CF₃ radical, or the formation of a trifluoroacetyl cation (m/z = 97) and a naphthyl radical.[12][13]
Synthesis and Experimental Protocols
Several synthetic routes to aryl trifluoromethyl ketones have been developed. A prevalent modern method involves the nucleophilic trifluoromethylation of esters.[3][14][15][16]
Synthesis via Nucleophilic Trifluoromethylation of Methyl 2-Naphthoate
A straightforward method for preparing this compound is the reaction of methyl 2-naphthoate with a trifluoromethylating agent generated in situ from fluoroform (HCF₃).[3][14]
Detailed Experimental Protocol
The following protocol is adapted from a reported procedure for the trifluoromethylation of methyl 2-naphthoate.[3][14]
Materials:
-
Methyl 2-naphthoate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Fluoroform (HCF₃) gas
-
Triglyme (triethylene glycol dimethyl ether), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature cooling bath (e.g., acetone/dry ice)
-
HCF₃ gas cylinder with regulator and balloon
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: A flame-dried two-necked round-bottom flask equipped with a magnetic stir bar is charged with methyl 2-naphthoate (1.0 mmol) and KHMDS (2.0 mmol). The flask is sealed with septa.
-
Solvent Addition: Anhydrous triglyme (5 mL) is added via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to -40 °C using a suitable cooling bath.
-
Fluoroform Addition: Fluoroform gas (1.1 mmol) is carefully introduced into the flask from a balloon.
-
Reaction: The mixture is stirred vigorously at -40 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
Reactivity and Applications in Drug Development
The trifluoromethyl ketone moiety is a key pharmacophore.[3] Its strong electrophilicity and ability to exist in equilibrium with its hydrate form allow it to act as a transition-state analog inhibitor for various enzymes, particularly proteases and esterases.
Key Applications:
-
Enzyme Inhibition: Aromatic trifluoromethyl ketones have been characterized as "warheads" for designing potent and selective covalently reversible kinase inhibitors.[1] They can target non-catalytic cysteine residues in enzymes, forming a stable but reversible hemithioketal linkage.[1]
-
Antimicrobial Agents: Certain trifluoromethyl ketones have demonstrated significant antibacterial and antifungal activity.[17] Their mechanism may involve targeting membrane transporters.[17]
-
Agrochemicals: The trifluoromethyl ketone structure is used in the development of advanced herbicides, insecticides, and fungicides due to the enhanced potency and favorable environmental profile conferred by the CF₃ group.[2]
-
Synthetic Intermediate: this compound serves as a versatile intermediate for constructing more complex molecules. The ketone can undergo various transformations, such as reduction to the corresponding alcohol, or be used in condensation reactions to form heterocyclic systems.[18]
References
- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 2-Trifluoroacetylnaphthalene | 1800-42-6 [sigmaaldrich.com]
- 5. Trifluoroacetic acid, 2-naphthyl ester | C12H7F3O2 | CID 532413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | #6529-2 | Rieke Metals Products & Services [riekemetals.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 16. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
2-Naphthyl trifluoromethyl ketone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Naphthyl trifluoromethyl ketone, a fluorinated organic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic route, and its established role as a member of the trifluoromethyl ketone (TFMK) class of enzyme inhibitors.
Core Compound Data
This compound, systematically named 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone, is a key intermediate in the synthesis of complex pharmaceutical and agrochemical agents. The incorporation of a trifluoromethyl group can enhance the metabolic stability and bioavailability of parent compounds.[1]
| Property | Value | Source |
| CAS Number | 1800-42-6 | N/A |
| Molecular Formula | C₁₂H₇F₃O | [1] |
| Molecular Weight | 224.18 g/mol | [1] |
| Synonyms | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone, 2-(Trifluoroacetyl)naphthalene | N/A |
Experimental Protocols: Synthesis
Proposed Synthesis: Friedel-Crafts Trifluoroacetylation of Naphthalene
This protocol is designed to favor the formation of the 2-substituted isomer (the thermodynamic product) by using a polar solvent like nitrobenzene and allowing for sufficient reaction time for potential rearrangement from the kinetically favored 1-substituted isomer.[3]
Materials:
-
Naphthalene
-
Trifluoroacetic anhydride or Trifluoroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (dry)
-
Hydrochloric acid (concentrated)
-
Ice
-
Dichloromethane or Chloroform
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add dry nitrobenzene.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) with stirring until it dissolves.
-
Naphthalene Addition: Add naphthalene (1.0 equivalent) to the stirred solution.
-
Acylating Agent Addition: Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the reaction mixture temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, continue stirring at a low temperature for one hour, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours to favor the formation of the thermodynamic product.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented in the public domain, the broader class of trifluoromethyl ketones (TFMKs) is well-characterized for its potent and often reversible inhibition of various enzymes, particularly hydrolases like proteases and esterases.[4][5]
The high electrophilicity of the carbonyl carbon in TFMKs, due to the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine.[5] This results in the formation of a stable, covalent hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the substrate during catalysis.[6] This mechanism of action classifies TFMKs as transition-state analog inhibitors.[6]
The inhibition is often reversible, as the trifluoromethyl group is a poor leaving group, allowing for the potential dissociation of the inhibitor from the enzyme.[7] This property is highly desirable in drug development, as it can reduce the risk of off-target effects associated with irreversible inhibitors.
Given this established mechanism for TFMKs, it is highly probable that this compound would act as an inhibitor of serine or cysteine proteases. The naphthalene moiety would serve to direct the molecule to the active site of enzymes that recognize aromatic or hydrophobic substrates.
In addition to protease inhibition, aromatic TFMKs have been identified as a novel "warhead" for designing covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[8] This opens up possibilities for the development of targeted therapies in areas such as oncology. The naphthalene scaffold is also present in numerous drug molecules with applications as anti-tumor, anti-arrhythmia, and antioxidant agents, suggesting that derivatives of this compound could be explored for a wide range of therapeutic applications.[9][10]
References
- 1. 2,2,2-Trifluoro-1-(Naphthalen-1-Yl)Ethanone [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. metabolomics.se [metabolomics.se]
- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Naphthyl Trifluoromethyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Naphthyl trifluoromethyl ketone (also known as 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one). Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of data from closely related analogs and predicted spectroscopic behavior based on fundamental principles. This information is intended to serve as a valuable reference for the identification, characterization, and utilization of this compound in research and development.
Introduction
This compound is an aromatic ketone containing a naphthalene ring system and a trifluoromethyl group. The presence of the trifluoromethyl moiety can significantly influence the compound's chemical and physical properties, including its metabolic stability and binding affinity to biological targets, making it a molecule of interest in medicinal chemistry and drug design. Accurate spectroscopic characterization is paramount for confirming the structure and purity of synthesized this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. This data is a projection based on the analysis of analogous compounds, including 2-naphthyl methyl ketone and various aryl trifluoromethyl ketones.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 7.8 | m | 7H | Aromatic protons of the naphthalene ring |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Description |
| ~180 - 175 (q) | Carbonyl carbon (C=O) |
| ~136 - 124 | Aromatic carbons of the naphthalene ring |
| ~120 (q) | Trifluoromethyl carbon (-CF₃) |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Fluorines | Assignment |
| ~ -70 to -80 | s | 3F | Trifluoromethyl group (-CF₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group.
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 - 1700 | Strong | C=O stretch of the ketone |
| ~1300 - 1100 | Strong | C-F stretch of the trifluoromethyl group |
| ~1600 - 1450 | Medium to Weak | C=C stretches of the naphthalene ring |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
Note: The IR spectrum for the closely related 2-Naphthyl methyl ketone is available through the NIST WebBook and can serve as a useful comparison.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 224 | [M]⁺ (Molecular ion) |
| 155 | [M - CF₃]⁺ |
| 127 | [C₁₀H₇]⁺ (Naphthyl fragment) |
Note: The mass spectrum for the analogous 2-Naphthyl methyl ketone can be found in the NIST WebBook.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with sharp singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is infused directly or via a liquid chromatograph (LC). Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
Physical properties of 2-Naphthyl trifluoromethyl ketone (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)naphthalene or 2,2,2-trifluoro-1-(2-naphthyl)ethanone, is an aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can substantially alter the physicochemical properties of the parent naphthalene scaffold, influencing factors such as metabolic stability, lipophilicity, and receptor binding affinity. A thorough understanding of its fundamental physical properties, including melting point and solubility, is crucial for its application in synthesis, purification, and formulation. This guide provides a summary of the available data on these properties and outlines the standard experimental protocols for their determination.
Physical and Chemical Properties
| Property | Value | Reference Compound |
| IUPAC Name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone | N/A |
| Synonyms | 2-(Trifluoroacetyl)naphthalene | N/A |
| CAS Number | 1800-42-6 | N/A |
| Molecular Formula | C₁₂H₇F₃O | N/A |
| Molecular Weight | 224.18 g/mol | N/A |
| Physical Form | Solid | N/A |
| Melting Point | Data not available | N/A |
| Reference Melting Point | 52-55 °C | 2-Acetylnaphthalene |
| Boiling Point | 284 °C at 760 mmHg[1] | N/A |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its chemical structure—a large, nonpolar naphthalene ring system and a polar trifluoromethyl ketone group—a general solubility profile can be inferred.
-
Aqueous Solubility : The compound is expected to have low solubility in water due to the hydrophobic nature of the naphthalene core.
-
Organic Solvent Solubility : It is anticipated to be soluble in common organic solvents. The non-fluorinated analog, 2-acetylnaphthalene, is soluble in organic solvents such as ethanol and ether.[2] The trifluoromethyl group can influence solubility; while it increases polarity, it can also enhance hydrophobic characteristics.[3] Therefore, good solubility is expected in a range of organic solvents, including chlorinated solvents, ethers, and polar aprotic solvents like DMSO.
For precise quantification of solubility in a specific solvent system, standardized experimental determination is recommended.
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad and depressed melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting temperature. For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vessel (e.g., a glass flask or vial).
-
Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., a shaking incubator or a stirred water bath) for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. This process can take several hours to days, with 24 hours being a common duration.
-
Phase Separation: Once equilibrium is established, the suspension is allowed to settle. The solid and liquid phases are then separated to obtain a clear, saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.
-
Quantification: The concentration of this compound in the saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve using standard solutions of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.
Visualizations
The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Mechanism of trifluoromethylation of naphthyl compounds
An In-depth Technical Guide to the Mechanism of Trifluoromethylation of Naphthyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules, particularly aromatic systems like naphthalene, can profoundly alter their physicochemical properties. This modification often leads to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making it a crucial strategy in the design of pharmaceuticals, agrochemicals, and materials.[1][2] The naphthalene core is a prevalent scaffold in many biologically active compounds, and methods for its selective functionalization are of significant interest.[3][4] This guide provides a detailed overview of the core mechanisms governing the trifluoromethylation of naphthyl compounds, including electrophilic, nucleophilic, and radical pathways. It includes experimental data, detailed protocols for key reactions, and mechanistic diagrams to facilitate a comprehensive understanding for researchers in the field.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring, such as naphthalene, with a reagent that serves as a source of an electrophilic trifluoromethyl species ("CF3+"). The hydroxyl group in naphthols, for instance, is a strong activating group that directs the incoming electrophile to the ortho and para positions.[5] The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism.
Mechanism
The general mechanism involves the attack of the π-system of the naphthalene ring on the electrophilic trifluoromethylating agent. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, resulting in the trifluoromethylated naphthalene product.
A variety of powerful electrophilic trifluoromethylating agents have been developed, many of which feature a hypervalent iodine or sulfur atom bonded to the CF3 group.[5][6] Prominent examples include Togni's reagents and Umemoto's reagents.[6][7]
Illustrative Diagram: Electrophilic Aromatic Substitution Pathway
Caption: Electrophilic trifluoromethylation of a naphthyl compound.
Radical Trifluoromethylation
Radical trifluoromethylation is a versatile method that often utilizes mild reaction conditions, making it compatible with a wide range of functional groups.[8] This pathway involves the generation of a trifluoromethyl radical (•CF3), which then adds to the naphthalene ring. Photoredox catalysis is a common and powerful strategy for generating •CF3 radicals from stable precursors under visible light irradiation.[9][10]
Mechanism
In a typical photoredox cycle, a photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye) is excited by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (like Togni's reagent or CF3I) to generate the trifluoromethyl radical.[9][10] This highly reactive radical adds to the naphthalene ring, forming a radical intermediate. This intermediate is then oxidized and deprotonated to yield the final aromatic product, completing the catalytic cycle.
Quantitative Data
The regioselectivity of radical C-H trifluoromethylation can be a challenge, sometimes leading to mixtures of isomers.[1] However, strategies using directing groups or additives like cyclodextrins have been developed to improve regioselectivity.[1]
Table 1: Examples of Radical Trifluoromethylation of Aromatic Compounds
| Substrate | CF3 Source | Catalyst/Conditions | Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Anisole | CF3SO2Na | (NH4)2S2O8, H2O/CH3CN, 80 °C | o/m/p-isomers | 55 (38:7:11 ratio) | [1] |
| 1-Methylnaphthalene | CF3SO2Na | (NH4)2S2O8, H2O/CH3CN, 80 °C | Isomeric mixture | 62 | [1] |
| Naphthalene | Umemoto's Reagent | Ru(bpy)3(PF6)2, visible light, CH2Cl2 | 1-CF3-Naphthalene | ~45 |[9] |
Note: Data is compiled from various sources and may represent typical, rather than optimized, yields.
Illustrative Diagram: Photocatalytic Radical Trifluoromethylation Cycle
Caption: General photoredox cycle for radical trifluoromethylation.
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation introduces a trifluoromethyl anion equivalent (CF3-) to an electrophilic center on the naphthalene system. This approach typically requires pre-functionalization of the substrate, such as the presence of a carbonyl group or a halide. The most common nucleophilic CF3 source is (trifluoromethyl)trimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent, which requires a nucleophilic activator like a fluoride salt (e.g., TBAF).[11][12]
Mechanism
The reaction is initiated by an activator (e.g., F-) attacking the silicon atom of TMSCF3, which generates a transient, highly reactive trifluoromethyl anion. This anion then attacks an electrophilic carbon, such as the carbonyl carbon of a naphthaldehyde or naphthyl ketone. The resulting alkoxide is subsequently trapped by the generated TMS-F or protonated upon workup to yield the trifluoromethylated alcohol.[11][12]
Quantitative Data
This method is highly effective for carbonyl compounds, often providing high yields of the corresponding trifluoromethyl carbinols.
Table 2: Nucleophilic Trifluoromethylation of Naphthyl Carbonyls
| Substrate | CF3 Source | Activator/Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 2-Naphthaldehyde | TMSCF3 | TiF4 (cat.), DMF | 1-(2-Naphthyl)-2,2,2-trifluoroethanol | 96 | [11][12] |
| 2-Naphthaldehyde | TMSCF3 | MgCl2 (cat.), DMF | 1-(2-Naphthyl)-2,2,2-trifluoroethanol | 91 | [11][12] |
| 2-Acetylnaphthalene | TMSCF3 | TBD (5 mol%), DMF, rt | 2-(2-Naphthyl)-1,1,1-trifluoropropan-2-ol | 85 |[11] |
TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
Illustrative Diagram: Experimental Workflow
Caption: A typical workflow for nucleophilic trifluoromethylation.
Experimental Protocols
The following are representative protocols adapted from the literature. Researchers should consult the original publications for specific details and safety precautions.
Protocol 1: Radical C-H Trifluoromethylation of 1-Methylnaphthalene (Representative)
This protocol is based on the general procedure for radical C-H trifluoromethylation of aromatic compounds.[1]
-
Materials: 1-Methylnaphthalene (1.0 mmol), Sodium triflinate (CF3SO2Na, 3.0 mmol), Ammonium persulfate ((NH4)2S2O8, 3.0 mmol), Acetonitrile (CH3CN, 10 mL), Water (10 mL).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-methylnaphthalene, CF3SO2Na, acetonitrile, and water.
-
Stir the mixture to form a suspension.
-
Add ammonium persulfate to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the trifluoromethylated products.
-
Protocol 2: Nucleophilic Trifluoromethylation of 2-Naphthaldehyde
This protocol is adapted from procedures for the trifluoromethylation of aldehydes using the Ruppert-Prakash reagent.[11][12]
-
Materials: 2-Naphthaldehyde (1.0 mmol), (Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol), Anhydrous Tetrahydrofuran (THF, 10 mL), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.1 mmol, 0.1 mL).
-
Procedure:
-
Add 2-naphthaldehyde and anhydrous THF to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 to the stirred solution.
-
Slowly add the TBAF solution dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M aqueous HCl (10 mL).
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-naphthyl)-2,2,2-trifluoroethanol.
-
Conclusion
The trifluoromethylation of naphthyl compounds can be achieved through several distinct mechanistic pathways. Electrophilic methods are effective for electron-rich naphthalenes, radical approaches offer broad applicability under mild conditions, and nucleophilic additions are highly efficient for carbonyl-substituted naphthalenes. The choice of method depends on the desired regioselectivity, the functional groups present on the substrate, and the availability of starting materials. The continued development of new reagents and catalytic systems promises to further enhance the synthetic utility of these reactions, providing powerful tools for professionals in drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-(Trifluoromethyl)naphthalen-2-ol | 142116-16-3 | Benchchem [benchchem.com]
- 6. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene () for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 10. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Reactivity of 2-Naphthyl Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 2-Naphthyl trifluoromethyl ketone, a molecule of interest in organic synthesis and medicinal chemistry. The trifluoromethyl ketone moiety imparts unique electronic properties, influencing the compound's reactivity and potential as a bioactive agent. This document details the available data on its stability under various conditions, its reactivity profile with common reagents, and its interactions with biological systems. Experimental protocols for its synthesis and characterization are also provided, alongside visualizations of key chemical transformations and biological interaction mechanisms.
Physicochemical Properties
This compound, also known as 2-(trifluoroacetyl)naphthalene, is a solid organic compound. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the polarity and reactivity of the adjacent carbonyl group.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇F₃O | [1] |
| Molecular Weight | 224.18 g/mol | [1] |
| Appearance | Solid (specific color not widely reported) | General knowledge |
| Melting Point | Data not readily available in searched literature | N/A |
| Boiling Point | Data not readily available in searched literature | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[2][3] Low solubility in water is anticipated due to the large hydrophobic naphthyl group.[2][3] | Inferred from general properties of ketones. |
Spectroscopic Data:
While specific spectra for this compound were not found in the searched literature, typical spectroscopic characteristics for aryl trifluoromethyl ketones are well-established.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons of the naphthyl group would appear in the downfield region (typically δ 7.5-8.5 ppm). |
| ¹⁹F NMR | A singlet for the CF₃ group is expected, typically around -70 to -80 ppm. |
| ¹³C NMR | The carbonyl carbon would show a characteristic downfield shift. The carbon of the CF₃ group would appear as a quartet due to coupling with the fluorine atoms. |
| IR Spectroscopy | A strong absorption band for the C=O stretching vibration is expected in the region of 1700-1730 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 224.18. |
Stability
Detailed quantitative stability data for this compound is not extensively available in the public domain. However, the stability can be inferred from the general properties of aromatic ketones, naphthyl derivatives, and trifluoromethyl ketones.
Thermal Stability
Aromatic ketones generally exhibit high thermal stability due to the delocalization of electrons in the aromatic system. The C-C and C=O bonds are strong, requiring significant energy for thermal decomposition. The trifluoromethyl group is also thermally stable. Decomposition of similar compounds, like trifluoroacetic acid, occurs at high temperatures (300–390°C).[4] It is expected that this compound would be stable under typical laboratory and storage conditions.
Hydrolytic Stability
The trifluoromethyl ketone group is known to exist in equilibrium with its hydrate form in aqueous solutions.[5] This hydration is reversible and is catalyzed by both acid and base. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. However, under neutral pH conditions, the ketone form is generally favored. The stability in acidic or basic aqueous solutions would likely be lower due to catalysis of the hydration/dehydration equilibrium.
Photostability
Naphthalene and its derivatives are known to undergo photodegradation upon exposure to UV light.[6] The primary photodegradation products are often oxygenated compounds like alcohols, aldehydes, and quinones.[6] Therefore, it is anticipated that this compound would be sensitive to light, particularly UV radiation, and should be stored in amber vials or protected from light to prevent degradation.
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the adjacent trifluoromethyl group.
Nucleophilic Addition
The carbonyl group is highly susceptible to attack by nucleophiles. This is a key aspect of its biological activity as an enzyme inhibitor, where it can react with nucleophilic residues in the active site of enzymes.[7]
-
Hydride Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(naphthalen-2-yl)-2,2,2-trifluoroethanol.
-
Organometallic Reagents: Grignard reagents and organolithium compounds will add to the carbonyl group to form tertiary alcohols.
Reactions at the α-Position
Due to the strong electron-withdrawing effect of the trifluoromethyl group, the enolization of the ketone is generally not favored. Therefore, reactions that typically occur at the α-position of ketones are less common for trifluoromethyl ketones.
Role in Drug Development and Biological Systems
Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases.[5][7] The electrophilic carbonyl carbon mimics the transition state of peptide bond hydrolysis and forms a stable covalent adduct (a hemiketal or hemithioketal) with a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site.[7][8] This mechanism often leads to potent and, in many cases, reversible inhibition.
While specific enzyme targets for this compound are not widely reported, its structural features make it a candidate for screening as an inhibitor of various hydrolytic enzymes. The naphthyl group can provide additional hydrophobic interactions within the enzyme's binding pocket, potentially enhancing binding affinity and selectivity.
Caption: Mechanism of enzyme inhibition by this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl trifluoromethyl ketones is the trifluoromethylation of the corresponding methyl ester.
Reaction: Trifluoromethylation of Methyl 2-naphthoate
Reagents and Materials:
-
Methyl 2-naphthoate
-
Fluoroform (HCF₃)
-
Potassium hexamethyldisilazide (KHMDS)
-
Triglyme
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl 2-naphthoate in triglyme is prepared in a reaction vessel.
-
The vessel is cooled in liquid nitrogen, and a measured amount of fluoroform gas is condensed into the vessel under vacuum.
-
A solution of KHMDS in triglyme is added to the reaction mixture at -40 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at -40 °C for a specified period (e.g., 4 hours).
-
The reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. Its reactivity is characterized by the highly electrophilic carbonyl group, making it a target for nucleophilic attack and a potent inhibitor of certain enzymes. While specific quantitative data on its stability is limited, its general stability profile can be inferred from related compounds. Further research into its biological activities and specific enzyme targets could reveal valuable applications in drug discovery. The synthetic protocols outlined provide a basis for its preparation and further investigation.
References
- 1. This compound | #6529-2 | Rieke Metals Products & Services [riekemetals.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. byjus.com [byjus.com]
- 4. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis and Conformation of 2-Naphthyl Trifluoromethyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and conformational properties of 2-Naphthyl trifluoromethyl ketone, a compound of significant interest in medicinal chemistry, particularly as a scaffold for enzyme inhibitors. Due to the strong electron-withdrawing nature of the trifluoromethyl group, this ketone exhibits unique electronic and steric properties that influence its chemical reactivity and biological activity. This document summarizes key structural data derived from analogous compounds, details experimental protocols for its synthesis and characterization, and outlines computational methods for its conformational analysis. The potential role of aryl trifluoromethyl ketones as kinase inhibitors is also discussed, supported by a representative signaling pathway diagram.
Introduction
Trifluoromethyl ketones (TFMKs) are a critical class of compounds in drug discovery, often employed as bioisosteres of carboxylic acids or as transition-state mimics for serine, cysteine, and metalloprotease inhibitors. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, a key feature in its mechanism of action as a reversible covalent inhibitor. This compound, combining the bulky, hydrophobic naphthyl moiety with the reactive TFMK warhead, represents a valuable building block for developing potent and selective therapeutic agents. Understanding its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies.
Structural Analysis
While a specific crystal structure for this compound is not publicly available, valuable insights can be gleaned from the crystallographic data of the closely related compound, 3-trifluoroacetyl-2-naphthol. The key structural feature for conformational analysis is the dihedral angle between the plane of the naphthalene ring and the trifluoroacetyl group.
X-ray Crystallography of an Analogous Compound
The crystal structure of 3-trifluoroacetyl-2-naphthol provides critical information on the orientation of the trifluoroacetyl group relative to the naphthyl ring system. The torsion angles in the crystal lattice are influenced by packing forces and intermolecular interactions, but they provide a low-energy snapshot of a preferred conformation.
Table 1: Selected Torsion Angles for 3-Trifluoroacetyl-2-naphthol [1]
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C1 | C2 | C11 | O2 | -8.1 |
| C3 | C2 | C11 | O2 | 171.95 |
| C1 | C2 | C11 | C12 | 168.99 |
| C3 | C2 | C11 | C12 | -11.0 |
Note: Atom numbering corresponds to the crystallographic information file for CCDC 854705.[1]
These values indicate that the trifluoroacetyl group is nearly coplanar with the naphthalene ring, with a slight twist. This planarity is likely favored to maximize conjugation between the carbonyl group and the aromatic system.
Conformational Analysis
The primary conformational flexibility of this compound arises from the rotation around the single bond connecting the carbonyl carbon to the naphthalene ring (C(naphthyl)-C(carbonyl)). The conformational landscape can be explored using computational chemistry methods.
Computational Modeling Protocol
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences of molecules.[2] A typical workflow for the conformational analysis of this compound would involve:
-
Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software.
-
Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle defined by a carbon atom in the naphthalene ring, the linking carbon, the carbonyl carbon, and the carbonyl oxygen. This will identify the low-energy conformers.
-
Geometry Optimization: The minima identified from the scan are then fully optimized to locate the stationary points on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
A common level of theory for such calculations is B3LYP with a 6-31G(d) or larger basis set.
Table 2: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C1-C2-C(O)-CF3) | Relative Energy (kcal/mol) |
| Planar (syn-periplanar) | ~0° | 0.0 (Global Minimum) |
| Perpendicular | ~90° | High (Transition State) |
| Planar (anti-periplanar) | ~180° | Higher than syn-periplanar |
Note: This table represents expected results based on typical aryl ketone behavior and is for illustrative purposes.
The planar conformation is expected to be the most stable due to maximized π-conjugation between the carbonyl group and the naphthalene ring. The perpendicular conformation would represent a high-energy transition state.
Experimental Protocols
Synthesis of this compound
A straightforward method for the synthesis of this compound involves the nucleophilic trifluoromethylation of methyl 2-naphthoate using fluoroform (HCF₃) as the trifluoromethyl source.[3][4][5]
Reaction Scheme:
Detailed Protocol: [3]
-
To a stirred solution of methyl 2-naphthoate (1.0 equivalent) in triglyme, add potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equivalents) at -40°C under a nitrogen atmosphere.
-
Bubble fluoroform gas (HCF₃) (1.1 equivalents) through the reaction mixture at -40°C.
-
Stir the reaction mixture at the same temperature for 4 hours.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
The synthesized product should be characterized by standard spectroscopic methods.
-
¹H NMR: The aromatic protons of the naphthalene ring will appear in the downfield region (typically 7.5-8.5 ppm).
-
¹³C NMR: The carbonyl carbon will show a characteristic signal, and the trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Visualization of Workflows and Pathways
Experimental Workflow for Structural Analysis
The following diagram illustrates a general workflow for the synthesis and structural characterization of an aryl trifluoromethyl ketone like this compound.
Representative Signaling Pathway Inhibition
Aryl trifluoromethyl ketones have been identified as warheads for covalent reversible kinase inhibitors.[6] Kinases are key enzymes in many signaling pathways that regulate cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers. The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor incorporating the this compound moiety could act.
Conclusion
This compound is a molecule with significant potential in the development of new therapeutic agents. Its structural and conformational properties, governed by the interplay of the bulky naphthyl group and the electron-withdrawing trifluoromethyl ketone moiety, are crucial for its biological activity. While direct crystallographic data is yet to be reported, analysis of analogous structures and computational modeling provide a strong foundation for understanding its preferred conformations. The synthetic route is well-established, allowing for its accessibility for further research. The insights provided in this guide are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel inhibitors based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 2-Naphthyl Trifluoromethyl Ketone as a Putative Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to inflammation and immunity. Their dysregulation is implicated in numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of potent and selective serine protease inhibitors is a significant focus of therapeutic research.
Trifluoromethyl ketones (TFMKs) have emerged as a promising class of serine protease inhibitors.[1] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by the active site serine residue of the protease. This interaction results in the formation of a stable, covalent hemiacetal adduct, effectively inhibiting the enzyme's catalytic activity.[2]
This document provides a detailed overview of 2-naphthyl trifluoromethyl ketone as a representative member of the aryl trifluoromethyl ketone class of serine protease inhibitors. While specific inhibitory data for this compound against various serine proteases are not extensively available in the current literature, this application note will provide a framework for its evaluation based on the known properties of structurally related compounds. Detailed protocols for assessing its inhibitory potential and diagrams of relevant signaling pathways are also presented.
Mechanism of Action: Trifluoromethyl Ketone Inhibition of Serine Proteases
The inhibitory mechanism of trifluoromethyl ketones against serine proteases is well-established. It proceeds through the formation of a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.
Figure 1: Mechanism of serine protease inhibition by a trifluoromethyl ketone.
Quantitative Data for Structurally Related Trifluoromethyl Ketone Inhibitors
| Inhibitor Class | Specific Compound Example | Target Serine Protease | Ki (M) | IC50 (µM) | Reference |
| Peptidyl TFMK | Ac-Leu-ambo-Phe-CF3 | Chymotrypsin | - | - | [2] |
| Peptidyl TFMK | Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Elastase | 0.34 x 10-6 | - | [2] |
| Non-peptidyl TFMK | Various aryl TFMKs | SARS-CoV 3CL Protease* | - | 0.3 - 8.8 | [1] |
*Note: SARS-CoV 3CL Protease is a cysteine protease, but the study highlights the inhibitory potential of the TFMK scaffold against proteases.
Experimental Protocols
Protocol 1: General Serine Protease Inhibition Assay (Colorimetric)
This protocol provides a general method for assessing the inhibitory activity of this compound against a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin, Elastase)
-
This compound (or other test inhibitor)
-
Appropriate chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired final concentrations.
-
To each well of a 96-well plate, add:
-
20 µL of the appropriate inhibitor dilution (or DMSO for control).
-
160 µL of Assay Buffer.
-
10 µL of the serine protease solution (pre-diluted in Assay Buffer to a working concentration).
-
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution (pre-dissolved in Assay Buffer).
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) kinetically for 10-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percent inhibition using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Protocol 2: Determination of Inhibitory Constant (Ki)
For a more detailed characterization of the inhibitor, the inhibitory constant (Ki) can be determined by measuring the initial rates of reaction at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general assay setup as described in Protocol 1.
-
Perform the assay with multiple fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.
-
Measure the initial reaction velocities.
-
Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or by non-linear regression analysis to determine the type of inhibition and the Ki value.
Figure 2: Workflow for serine protease inhibition assay.
Signaling Pathway: Protease-Activated Receptor (PAR) Signaling
Many serine proteases, such as thrombin and trypsin, exert their signaling functions through the activation of a unique class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). Inhibition of these proteases can, therefore, modulate PAR-mediated signaling pathways, which are implicated in inflammation, thrombosis, and cancer progression.
Figure 3: Overview of the PAR signaling pathway and the point of intervention for a serine protease inhibitor.
Conclusion
This compound represents a promising candidate for the inhibition of serine proteases based on the well-established activity of the trifluoromethyl ketone pharmacophore. The provided protocols offer a robust framework for the systematic evaluation of its inhibitory potency and mechanism of action against a panel of relevant serine proteases. Understanding the impact of such inhibitors on key signaling pathways, like the PAR system, is crucial for elucidating their therapeutic potential in a variety of disease contexts. Further structure-activity relationship (SAR) studies on related aryl trifluoromethyl ketones will be invaluable in the design of next-generation serine protease inhibitors with enhanced selectivity and efficacy.
References
Application Notes and Protocols: 2-Naphthyl Trifluoromethyl Ketone in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl trifluoromethyl ketone is a versatile compound with potential applications in drug discovery and chemical biology. Its trifluoromethyl ketone (TFMK) moiety is a key pharmacophore known to act as a potent inhibitor of various enzymes, particularly proteases and kinases. The electrophilic nature of the ketone, enhanced by the electron-withdrawing trifluoromethyl group, allows it to form stable, often reversible, covalent adducts with nucleophilic residues in enzyme active sites, such as cysteine or serine. This mechanism of action makes it an attractive candidate for screening against enzyme targets involved in various disease pathologies.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel enzyme inhibitors. The protocols focus on fluorescence-based assays, which are robust, scalable, and widely used in HTS for their sensitivity and compatibility with automation.
Application 1: High-Throughput Screening for Cysteine Protease Inhibitors
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of a model cysteine protease, such as cathepsin B. The assay measures the cleavage of a fluorogenic peptide substrate. In the intact substrate, the fluorescence of a donor fluorophore is quenched by a nearby acceptor. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Experimental Protocol: FRET-Based Cysteine Protease Inhibition Assay
Materials and Reagents:
-
Enzyme: Recombinant human Cathepsin B (or other target cysteine protease)
-
Substrate: FRET peptide substrate for Cathepsin B (e.g., Z-FR-AMC)
-
Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, 0.005% Brij-35, pH 6.0
-
Test Compound: this compound dissolved in 100% DMSO
-
Positive Control: A known potent inhibitor of the target protease (e.g., E-64)
-
Negative Control: DMSO
-
Plates: 384-well, black, low-volume microplates
-
Instrumentation: Fluorescence plate reader capable of kinetic measurements
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution, positive control, and negative control (DMSO) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the cysteine protease in assay buffer.
-
Dispense 5 µL of the 2X enzyme solution into each well containing the compounds.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X working solution of the FRET substrate in assay buffer.
-
Add 5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final assay volume is 10 µL.
-
Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence intensity kinetically over 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (V₀_compound - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess assay quality using the positive and negative control wells: Z' = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|.[1][2][3][4][5] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3]
-
Data Presentation: Hypothetical HTS Results for Cysteine Protease Inhibition
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.82 | Excellent assay quality, suitable for HTS.[2][3] |
| Signal-to-Background | 15.3 | Robust signal window. |
| CV% (Positive Control) | 4.1% | Low variability in controls. |
| CV% (Negative Control) | 3.5% | Low variability in controls. |
Table 2: Dose-Response Data for this compound against Cathepsin B
| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.2 ± 2.1 |
| 33.3 | 95.4 ± 3.5 |
| 11.1 | 88.7 ± 4.2 |
| 3.7 | 75.1 ± 5.8 |
| 1.2 | 52.3 ± 6.1 |
| 0.4 | 28.9 ± 4.9 |
| 0.1 | 10.5 ± 3.3 |
| IC50 (µM) | 1.15 |
Signaling Pathway and Workflow Diagrams
Caption: HTS workflow for protease inhibitor screening.
Application 2: High-Throughput Screening for Kinase Inhibitors
This protocol details a fluorescence polarization (FP)-based assay for screening inhibitors of a target kinase. The assay measures the binding of a fluorescently labeled tracer (a known ligand or ATP competitive probe) to the kinase active site. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger kinase, its tumbling is restricted, leading to a high polarization signal. A test compound that displaces the tracer will cause a decrease in fluorescence polarization.
Experimental Protocol: Fluorescence Polarization-Based Kinase Inhibition Assay
Materials and Reagents:
-
Enzyme: Recombinant target kinase (e.g., a tyrosine kinase)
-
Tracer: Fluorescently labeled kinase tracer (specific to the target or a general ATP-site probe)
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5
-
Test Compound: this compound dissolved in 100% DMSO
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine)
-
Negative Control: DMSO
-
Plates: 384-well, black, low-volume microplates
-
Instrumentation: Fluorescence plate reader with polarization filters
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO.
-
Dispense 100 nL of each compound dilution, positive control, and negative control into the wells of a 384-well plate.
-
-
Assay Assembly:
-
Prepare a master mix containing the target kinase and the fluorescent tracer in assay buffer. The concentrations of kinase and tracer should be optimized beforehand to achieve a stable and robust assay window.
-
Dispense 10 µL of the kinase/tracer master mix into each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The primary readout is the change in millipolarization units (mP).
-
Normalize the data to the controls to calculate percent displacement or inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Assess assay quality by calculating the Z'-factor from the control wells.
-
Data Presentation: Hypothetical HTS Results for Kinase Inhibition
Table 3: HTS Assay Performance Metrics for Kinase FP Assay
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality.[2][3] |
| Assay Window (mP) | 120 mP | Sufficient dynamic range. |
| CV% (High mP Control) | 5.2% | Acceptable control variability. |
| CV% (Low mP Control) | 4.8% | Acceptable control variability. |
Table 4: Dose-Response Data for this compound against a Target Kinase
| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 95.1 ± 3.8 |
| 33.3 | 90.2 ± 4.5 |
| 11.1 | 82.5 ± 5.1 |
| 3.7 | 68.9 ± 6.2 |
| 1.2 | 45.3 ± 5.5 |
| 0.4 | 20.1 ± 4.3 |
| 0.1 | 8.7 ± 2.9 |
| IC50 (µM) | 1.52 |
Logical Relationships and Signaling Pathway Diagrams
References
Probing Enzyme Active Sites with 2-Naphthyl Trifluoromethyl Ketone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl ketones (TFMKs) are a potent class of reversible inhibitors for a variety of hydrolytic enzymes, particularly serine and cysteine proteases.[1][2] Their electrophilic ketone carbonyl group is activated by the strongly electron-withdrawing trifluoromethyl group, making it susceptible to nucleophilic attack by active site serine or cysteine residues. This results in the formation of a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct, effectively mimicking the transition state of substrate hydrolysis.[3] 2-Naphthyl trifluoromethyl ketone, with its extended aromatic moiety, offers a valuable tool for probing the hydrophobic binding pockets of enzyme active sites. This document provides detailed application notes and protocols for the synthesis and utilization of this compound as a chemical probe for enzyme active site investigation.
Mechanism of Action
The inhibitory activity of this compound stems from its ability to act as a transition state analog. The key steps in the mechanism of inhibition are:
-
Binding: The inhibitor binds to the enzyme's active site, with the naphthyl group likely interacting with hydrophobic subsites.
-
Nucleophilic Attack: The catalytic serine or cysteine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the trifluoromethyl ketone.
-
Hemiketal/Hemithioketal Formation: This attack results in the formation of a stable tetrahedral intermediate, a hemiketal with serine proteases or a hemithioketal with cysteine proteases.[3] This complex is significantly more stable than the corresponding enzyme-substrate intermediate.
-
Reversible Inhibition: The formation of this adduct is reversible, allowing for the study of enzyme kinetics and active site dynamics.
The equilibrium between the ketone and the hydrated (gem-diol) form of the TFMK in solution can influence the kinetics of inhibition, with the ketone form being the reactive species.[2]
Data Presentation
Table 1: Hypothetical Inhibition Constants (Ki) for this compound
| Enzyme | Enzyme Class | Hypothetical Ki (nM) | Inhibition Type |
| Chymotrypsin | Serine Protease | 50 | Competitive |
| Cathepsin B | Cysteine Protease | 120 | Competitive |
| Human Carboxylesterase 1 | Serine Hydrolase | 85 | Competitive |
Table 2: Hypothetical IC50 Values for this compound
| Enzyme | Substrate | Substrate Concentration (μM) | Hypothetical IC50 (μM) |
| Chymotrypsin | Suc-AAPF-pNA | 100 | 0.15 |
| Cathepsin B | Z-RR-AMC | 20 | 0.35 |
| Human Carboxylesterase 1 | p-Nitrophenyl acetate | 200 | 0.25 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the nucleophilic trifluoromethylation of a methyl ester.[3][5]
Materials:
-
Methyl 2-naphthoate
-
Fluoroform (HCF3)
-
Potassium hexamethyldisilazide (KHMDS)
-
Triglyme
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Test tube
-
Liquid nitrogen
-
Vacuum line
Procedure:
-
Add methyl 2-naphthoate (0.4 mmol) and triglyme (0.7 mL) to a test tube.
-
Cool the test tube in liquid nitrogen under vacuum and charge with fluoroform (9.9 mL, 1.1 equiv).
-
Add KHMDS (160 mg, 2.0 equiv) in triglyme.
-
Stir the reaction mixture at -40°C for 4 hours.
-
Quench the reaction by adding 1 M HCl (1.0 mL).
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibition constants (Ki) of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
This compound (stock solution in DMSO)
-
Appropriate chromogenic or fluorogenic substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor (this compound) to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Measure Activity:
-
Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration.
-
Determine the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or other diagnostic plots.
-
Calculate the Ki value using appropriate enzyme kinetic software (e.g., by fitting the data to the Michaelis-Menten equation for competitive inhibition).
-
Protocol 3: Spectroscopic Analysis of Enzyme-Inhibitor Interaction (19F NMR)
This protocol outlines the use of 19F NMR to observe the formation of the hemiketal adduct between this compound and a serine protease.[1]
Materials:
-
Purified target serine protease
-
This compound
-
NMR buffer (e.g., phosphate buffer in D2O, pH adjusted)
-
NMR tubes
-
High-field NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a solution of the enzyme in the NMR buffer.
-
Prepare a solution of this compound in the same NMR buffer.
-
-
Acquire Spectra:
-
Acquire a 19F NMR spectrum of this compound alone in the NMR buffer. This will serve as a reference.
-
Add a stoichiometric amount of the enzyme to the inhibitor solution in the NMR tube.
-
Acquire a 19F NMR spectrum of the enzyme-inhibitor mixture.
-
-
Analysis:
-
Compare the chemical shift of the trifluoromethyl group in the presence and absence of the enzyme.
-
A significant downfield shift in the 19F NMR signal is indicative of the formation of the tetrahedral hemiketal adduct, as the fluorine atoms are in a different chemical environment.[1]
-
Visualizations
Caption: Mechanism of reversible inhibition by this compound.
Caption: Experimental workflow for determining enzyme inhibition constants.
Caption: Logical relationship of 2-naphthyl TFMK as an enzyme probe.
References
- 1. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomics.se [metabolomics.se]
- 5. pH dependence of the inhibition of chymotrypsin by a peptidyl trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays Using 2-Naphthyl Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl ketones (TFKs) are a prominent class of reversible inhibitors targeting a wide range of hydrolytic enzymes, particularly serine and cysteine proteases, as well as carboxylesterases.[1][2] Their inhibitory potency stems from the highly electrophilic nature of the ketone carbonyl carbon, which is susceptible to nucleophilic attack by the active site serine or cysteine residue of the target enzyme.[3][4] This interaction results in the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the substrate during catalysis.[1][5][6]
2-Naphthyl trifluoromethyl ketone, the subject of this application note, is a valuable tool for studying enzyme function and for screening for novel therapeutic agents. Its naphthyl moiety can confer specific binding properties, potentially leading to increased affinity and selectivity for certain enzyme active sites. These application notes provide a detailed protocol for a typical enzyme inhibition assay using this compound with a representative serine hydrolase, human Carboxylesterase 1 (hCE1), a key enzyme in xenobiotic and endobiotic metabolism.[7] The principles and methods described herein are broadly applicable to other serine hydrolases.
Mechanism of Inhibition
The inhibitory activity of trifluoromethyl ketones is based on their ability to act as transition-state analogs. The electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue in the target enzyme. This leads to the formation of a stable tetrahedral hemiketal intermediate, which effectively sequesters the enzyme in an inactive state.
Mechanism of reversible inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of various trifluoromethyl ketone-containing compounds against several mammalian carboxylesterases. This data provides a comparative context for the expected activity of this compound.
| Inhibitor Structure | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Thioether TFKs | Mammalian Carboxylesterases | 0.3 nM - 1670 nM | [8] |
| Peptidyl TFK (Ac-Pro-ambo-Ala-CF3) | Porcine Pancreatic Elastase | 3 x 10-3 M | [9] |
| Peptidyl TFK (Ac-Ala-Ala-Pro-ambo-Ala-CF3) | Porcine Pancreatic Elastase | 0.34 x 10-6 M | [9] |
| Acetylcholine Analogue TFK | Acetylcholinesterase | 1.6 x 10-9 M - 16 x 10-9 M | [1] |
| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10-7 M | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Human Carboxylesterase 1 (hCE1)
This protocol describes a continuous kinetic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against hCE1 using the chromogenic substrate p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by hCE1 produces p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.
Materials and Reagents:
-
Human Carboxylesterase 1 (hCE1), recombinant
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Sodium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
96-well, clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 405 nm
Experimental Workflow:
Workflow for the determination of IC50 of this compound.
Procedure:
-
Prepare Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Assay Plate Preparation:
-
Add 2 µL of each inhibitor dilution to the appropriate wells of a 96-well plate.
-
For the positive control (no inhibition), add 2 µL of DMSO.
-
For the negative control (no enzyme), add 2 µL of DMSO.
-
-
Enzyme Addition: Add 98 µL of hCE1 working solution (e.g., 10 nM in 100 mM sodium phosphate buffer, pH 7.4) to all wells except the negative control wells. To the negative control wells, add 100 µL of assay buffer.
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the p-NPA substrate solution (e.g., 200 µM in 100 mM sodium phosphate buffer, pH 7.4) to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 405 nm every 30 seconds for 15 minutes at 25°C.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀inhibitor / V₀positive control)] x 100
-
Plot the % inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Role of Carboxylesterases in Biological Pathways
Carboxylesterases are crucial enzymes in metabolic pathways, particularly in the detoxification of xenobiotics and the metabolism of endogenous lipids. For instance, hCE1 is involved in the metabolic activation of prodrugs like the anticancer agent irinotecan and the antiplatelet drug clopidogrel. Inhibition of hCE1 can therefore have significant pharmacological consequences.
Role of hCE1 in prodrug activation and its inhibition.
Disclaimer: This document provides a representative protocol and general guidance. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and buffer composition, for their specific experimental setup and target enzyme.
References
- 1. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolomics.se [metabolomics.se]
- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Naphthyl Trifluoromethyl Ketone as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)naphthalene, is a key building block in medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group is a widely recognized strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The naphthalene scaffold itself is present in numerous approved drugs, contributing to their therapeutic efficacy in areas such as cancer, inflammation, and infectious diseases. This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of biologically active compounds, with a focus on the generation of trifluoromethylated pyrazole derivatives as potential COX-2 inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound is a versatile precursor for a variety of molecular scaffolds. Its primary application lies in its reactivity towards nucleophiles, enabling the construction of more complex molecules. A significant synthetic route involves its conversion to chalcones, which are then utilized in cyclization reactions to form heterocyclic compounds of pharmaceutical interest, such as pyrazoles.
Synthesis of Trifluoromethylated Naphthyl-Pyrazoles as Potential COX-2 Inhibitors
A promising application of this compound is in the synthesis of trifluoromethyl-containing pyrazole derivatives. Pyrazole moieties are core structures in several selective COX-2 inhibitors, a class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. The trifluoromethyl group can enhance the potency and selectivity of these inhibitors.
The synthetic strategy involves a two-step process:
-
Claisen-Schmidt Condensation: An aldol condensation between this compound and an appropriate aromatic aldehyde to form a trifluoromethylated chalcone.
-
Pyrazoline Formation and Aromatization: Cyclocondensation of the resulting chalcone with a hydrazine derivative to yield a pyrazoline, which is subsequently aromatized to the stable pyrazole.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(Naphthalen-2-yl)-3-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-one (Trifluoromethylated Naphthyl Chalcone)
This protocol details the synthesis of a trifluoromethylated chalcone from this compound and p-anisaldehyde.
Materials:
-
This compound
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add p-anisaldehyde (1.1 eq) to the solution and stir at room temperature.
-
Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) until it reaches a pH of approximately 7.
-
Pour the mixture into 100 mL of cold deionized water, which should result in the precipitation of the crude product.
-
Filter the precipitate and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
For purification, dissolve the crude product in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The final product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-(4-Methoxyphenyl)-3-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazole
This protocol describes the synthesis of a trifluoromethylated naphthyl-pyrazole from the chalcone synthesized in Protocol 1.
Materials:
-
(E)-1-(Naphthalen-2-yl)-3-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-one
-
Phenylhydrazine hydrochloride
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, add the trifluoromethylated naphthyl chalcone (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq).
-
Add glacial acetic acid (15 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate of the crude pyrazole product should form.
-
Filter the solid, wash with copious amounts of deionized water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The final product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.
Data Presentation
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| (E)-1-(Naphthalen-2-yl)-3-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-one | C₂₁H₁₅F₃O₂ | 372.34 | 75-85 | >95 |
| 5-(4-Methoxyphenyl)-3-(naphthalen-2-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazole | C₂₇H₁₉F₃N₂O | 456.45 | 60-70 | >98 |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Enantioselective Synthesis of Alcohols from 2-Naphthyl Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols containing a trifluoromethyl group is of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 2-Naphthyl trifluoromethyl ketone is a prochiral ketone whose reduction leads to the formation of a chiral alcohol, a valuable building block for various biologically active molecules. This document provides detailed application notes and protocols for the enantioselective synthesis of the corresponding alcohol, 1-(naphthalen-2-yl)-2,2,2-trifluoroethanol, focusing on catalytic asymmetric reduction methods.
Key Concepts and Methodologies
The primary approach for the enantioselective synthesis of alcohols from ketones is the asymmetric reduction of the carbonyl group. This can be achieved through various catalytic systems, including:
-
Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) catalysts are widely used for the asymmetric reduction of prochiral ketones with high enantioselectivity using a stoichiometric reducing agent like borane.
-
Transition Metal Catalysts (Transfer Hydrogenation): Chiral ruthenium complexes, such as those developed by Noyori, are highly effective for asymmetric transfer hydrogenation, often using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.
-
Enzymatic Reductions: Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptional enantioselectivity under mild reaction conditions.
The choice of method depends on factors such as substrate scope, desired enantiomer, cost, and scalability.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical results for the enantioselective reduction of aryl trifluoromethyl ketones using different catalytic systems. While specific data for this compound is not always available, these results for analogous substrates provide a strong indication of expected performance.
| Catalyst System | Reducing Agent | Typical Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-CBS Catalyst / BH₃ | Borane dimethyl sulfide complex | THF | -30 to RT | >90 | >95 | [1] |
| RuCl--INVALID-LINK-- | HCOOH / Et₃N | DMF | 25 | High | >98 | [2] |
| Engineered Ketoreductase | Isopropanol (cosubstrate) | Aqueous Buffer | 30 | High | >99 | [3] |
Experimental Protocols
Protocol 1: Asymmetric Reduction using a CBS Catalyst
This protocol describes the enantioselective reduction of this compound using an in-situ generated oxazaborolidine catalyst. The addition of a Lewis acid like BF₃ can enhance enantioselectivity for trifluoromethyl ketones.[1]
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (10 M)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol).
-
Dissolve the ketone in 10 mL of anhydrous THF.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) dropwise to the stirred solution.
-
After stirring for 15 minutes, add boron trifluoride etherate (1.6 mmol) dropwise.
-
To this mixture, add borane dimethyl sulfide complex (0.8 mmol) dropwise over 30 minutes, ensuring the temperature remains below -25 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of 2 mL of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (10 mL) and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol details the enantioselective transfer hydrogenation of this compound using a well-defined ruthenium catalyst.
Materials:
-
This compound
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a reaction vessel, dissolve this compound (1.0 mmol) and RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%) in anhydrous DMF (5 mL).
-
Add the formic acid/triethylamine mixture (1.5 mL) to the reaction vessel.
-
Stir the reaction mixture at 25 °C.
-
Monitor the progress of the reaction by TLC or Gas Chromatography (GC). Reactions are typically complete within 16-24 hours.
-
Once the starting material is consumed, quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired alcohol.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizations
Experimental Workflow for CBS Reduction
Caption: Workflow for the enantioselective reduction of this compound using a CBS catalyst.
Signaling Pathway Analogy: Catalytic Cycle of Transfer Hydrogenation
Caption: Simplified catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
References
Application of 2-Naphthyl Trifluoromethyl Ketone in Covalent Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Naphthyl trifluoromethyl ketone as a reactive moiety in the design of covalent inhibitors. Trifluoromethyl ketones (TFMKs) are a class of electrophilic "warheads" that can form reversible covalent bonds with nucleophilic residues, primarily cysteine, in protein targets. The incorporation of a 2-naphthyl group can provide advantageous properties such as increased target affinity and improved pharmacokinetic profiles.
Introduction to this compound as a Covalent Warhead
The trifluoromethyl ketone functional group is an effective electrophile for targeting nucleophilic amino acid residues in enzyme active sites or binding pockets.[1][2] Due to the strong electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon of the ketone is highly susceptible to nucleophilic attack.[2] When a trifluoromethyl ketone-containing inhibitor binds to its target protein, a nucleophilic residue, typically the thiol group of a cysteine, attacks the carbonyl carbon to form a reversible hemithioketal adduct.[2][3] This reversible covalent interaction can lead to prolonged target engagement and enhanced inhibitory potency compared to non-covalent inhibitors.[1]
The 2-naphthyl moiety serves as a scaffold that can be tailored to fit into the binding site of the target protein, contributing to binding affinity and selectivity. The combination of the 2-naphthyl group for specific targeting and the trifluoromethyl ketone for covalent modification presents a powerful strategy in the design of potent and selective covalent inhibitors. Aromatic trifluoromethyl ketones have been successfully utilized in the design of inhibitors for various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3).[1][2]
Mechanism of Action
The primary mechanism of action involves the formation of a reversible covalent bond with a nucleophilic amino acid residue, most commonly cysteine.
Caption: Reversible covalent inhibition mechanism.
Quantitative Data Summary
| Inhibitor ID | Target | Warhead | IC50 (nM) | Target Residue | Reference |
| Compound 50 | FGFR4 | Aromatic Trifluoromethyl Ketone | low nM | Cys552 | [2] |
| Compound 51 | JAK3 | Aromatic Trifluoromethyl Ketone | 87.2 | Cys909 | [2] |
Target Signaling Pathways
FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its ligand FGF19, initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5] Dysregulation of the FGFR4 signaling pathway is implicated in various cancers.[4]
Caption: Simplified FGFR4 signaling pathway.
JAK3 Signaling Pathway
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling in immune cells.[6][7] Upon cytokine binding to its receptor, JAK3 is activated and phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression involved in immune cell development and function.[7]
Caption: Simplified JAK3-STAT signaling pathway.
Experimental Protocols
The following are generalized protocols based on methodologies used for the characterization of aromatic trifluoromethyl ketone covalent inhibitors.[1][2][8]
General Synthesis of a this compound Inhibitor
This protocol describes a potential synthetic route.
Caption: General synthetic workflow.
Protocol:
-
Trifluoromethylation of Methyl 2-naphthoate:
-
Dissolve methyl 2-naphthoate in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) with a fluoride source (e.g., TBAF), dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
-
Further Modification (if necessary):
-
The 2-naphthyl ring can be further functionalized using standard aromatic substitution reactions to incorporate moieties that enhance binding to the target protein.
-
In Vitro Kinase Inhibition Assay
Protocol:
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., for JAK3: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Serially dilute the this compound inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for the specific kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Mass Spectrometry Analysis of Covalent Adduct Formation
Protocol:
-
Incubate the target protein (e.g., recombinant FGFR4 or JAK3) with a molar excess of the this compound inhibitor in a suitable buffer at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 2 hours).
-
As a control, incubate the protein with DMSO alone under the same conditions.
-
Desalt the protein-inhibitor mixture using a suitable method (e.g., C4 ZipTip) to remove unbound inhibitor and buffer components.
-
Analyze the intact protein mass by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Compare the mass spectrum of the inhibitor-treated protein with the control. The formation of a covalent adduct will be indicated by a mass increase corresponding to the molecular weight of the inhibitor.
Dialysis Assay for Reversibility
Protocol:
-
Incubate the target protein with the inhibitor to allow for covalent adduct formation as described in the mass spectrometry protocol.
-
Place the protein-inhibitor complex into a dialysis cassette with an appropriate molecular weight cutoff.
-
Dialyze the sample against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes to remove any dissociated inhibitor.
-
After dialysis, analyze the protein sample by mass spectrometry.
-
If the covalent bond is reversible, a decrease in the mass of the modified protein and an increase in the abundance of the unmodified protein will be observed over time.
Conclusion
The this compound moiety represents a promising platform for the development of potent and selective reversible covalent inhibitors. The protocols outlined above provide a framework for the synthesis, biochemical evaluation, and mechanistic characterization of such compounds. Further optimization of the 2-naphthyl scaffold for specific targets can lead to the discovery of novel therapeutic agents.
References
- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthyl ketones: a new class of Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common side reactions in 2-Naphthyl trifluoromethyl ketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Naphthyl trifluoromethyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is commonly synthesized via nucleophilic trifluoromethylation of a 2-naphthoyl derivative. A prevalent and efficient method involves the reaction of methyl 2-naphthoate with a trifluoromethylating agent such as fluoroform (HCF₃) in the presence of a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS).[1][2] Another established method is the Ruppert-Prakash reaction, which utilizes (trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl source.
Q2: What is the role of KHMDS in the synthesis using fluoroform?
A2: KHMDS is a strong, non-nucleophilic base.[3] Its primary role is to deprotonate the weakly acidic fluoroform (HCF₃) to generate the trifluoromethyl anion (CF₃⁻), which is the active nucleophile that attacks the carbonyl carbon of methyl 2-naphthoate.[1][2] The bulky nature of KHMDS minimizes side reactions that could occur with smaller, more nucleophilic bases.
Q3: Why is an anhydrous solvent like triglyme recommended for this reaction?
A3: Anhydrous conditions are crucial for the success of this reaction. The trifluoromethyl anion is highly reactive and will be quenched by any protic species, such as water, leading to the formation of fluoroform and a reduction in the yield of the desired product. Triglyme is a high-boiling, polar aprotic solvent that can effectively solvate the potassium cation, enhancing the reactivity of the trifluoromethyl anion.[2]
Q4: What are the typical yields for the synthesis of this compound using the fluoroform/KHMDS method?
A4: Under optimized conditions, isolated yields of approximately 75% can be achieved for the synthesis of this compound from methyl 2-naphthoate using the fluoroform/KHMDS system in triglyme at -40 °C.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture will quench the trifluoromethyl anion. |
| Inactive Base | Use freshly opened or properly stored KHMDS. The base can degrade upon exposure to air and moisture. |
| Inefficient Generation of CF₃⁻ | Ensure the reaction temperature is maintained at or below -40 °C during the addition of fluoroform to the base/ester mixture to prevent premature decomposition of the trifluoromethyl anion. |
| Poor Quality Starting Material | Verify the purity of the methyl 2-naphthoate. Impurities can interfere with the reaction. |
| Sub-optimal Reaction Time | The reaction time can influence the yield. A reaction time of approximately 4 hours has been shown to be optimal.[2] |
Problem 2: Presence of Significant Side Products
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Difluorocarbene Formation | The trifluoromethyl anion (CF₃⁻) can decompose to form highly reactive difluorocarbene (:CF₂) and fluoride ion (F⁻).[1][2] Difluorocarbene can then lead to a variety of unwanted byproducts. | Use of a strong, non-nucleophilic base like KHMDS over more nucleophilic bases can suppress this pathway. Maintaining a low reaction temperature (-40 °C or below) also helps to stabilize the trifluoromethyl anion. |
| Hydrate Formation | The product, this compound, can form a stable hydrate in the presence of water, which may be observed in the crude ¹⁹F NMR spectrum.[2] | While complete exclusion of water during the reaction is the primary prevention, hydrates can typically be removed during purification by silica gel column chromatography.[2] |
| Unreacted Starting Material | Incomplete reaction will result in the presence of methyl 2-naphthoate in the final product mixture. | Ensure an adequate amount of fluoroform and KHMDS are used. The optimal stoichiometry is approximately 1.1 equivalents of HCF₃ and 2.0 equivalents of KHMDS relative to the ester.[2] Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Trifluoromethylation of Methyl 2-Naphthoate with Fluoroform
This protocol is adapted from a reported procedure and provides a straightforward method for the synthesis of this compound.[2]
Materials:
-
Methyl 2-naphthoate
-
Fluoroform (HCF₃)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-naphthoate (1.0 mmol) and anhydrous triglyme (5 mL).
-
Cool the mixture to -40 °C using a low-temperature cooling bath.
-
Add KHMDS (2.0 mmol, 2.0 equivalents) to the stirred solution.
-
Bubble fluoroform gas (HCF₃, approximately 1.1 equivalents) through the reaction mixture for a designated period, or add a solution of HCF₃ in triglyme.
-
Stir the reaction mixture at -40 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Optimized Reaction Conditions Summary:
| Parameter | Value | Reference |
| Base | KHMDS | [2] |
| Solvent | Triglyme | [2] |
| Temperature | -40 °C | [2] |
| Reaction Time | 4 h | [2] |
| HCF₃ (equiv) | 1.1 | [2] |
| KHMDS (equiv) | 2.0 | [2] |
| Isolated Yield | ~75% | [2] |
References
Technical Support Center: Purification of 2-Naphthyl Trifluoromethyl Ketone by Column Chromatography
Welcome to the technical support center for the purification of 2-naphthyl trifluoromethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the column chromatography of this and similar aromatic trifluoromethyl ketones.
Frequently Asked Questions (FAQs)
Q1: My this compound is not moving from the origin (baseline) on the silica gel column. What should I do?
A: This is a common issue when a compound is highly polar and adsorbs too strongly to the silica gel stationary phase.[1] Here are the steps to address this:
-
Increase Solvent Polarity: The mobile phase is likely not polar enough. You can increase its polarity by gradually increasing the proportion of the more polar solvent in your eluent system (e.g., increasing the percentage of ethyl acetate or diethyl ether in hexane). For very polar compounds, a methanol/dichloromethane system can be considered, starting with a low percentage of methanol (e.g., 1-5%) and gradually increasing it. Be cautious, as high concentrations of methanol (>10%) can dissolve the silica gel.[1]
-
Use Additives: For ketones that are particularly stubborn, adding a small amount of a modifier to the mobile phase can be effective. For acidic compounds, a small amount of acetic acid might be beneficial.[1]
-
Change the Stationary Phase: If adjusting the mobile phase is not effective, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can be a good alternative to silica gel.[1] For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) may provide a better separation.[1]
Q2: My compound is coming off the column, but the peaks are broad and tailing significantly.
A: Peak tailing can be caused by several factors:
-
Compound Overloading: Too much sample has been loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Poor Solubility: The compound may have poor solubility in the eluting solvent, causing it to streak along the column. Ensure your chosen eluent system is one in which your compound is reasonably soluble.
-
Interaction with Silica: The ketone functionality can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing. Adding a small amount of a competitive polar solvent (like a few drops of triethylamine for basic compounds or acetic acid for acidic impurities) to your eluent can sometimes mitigate this effect.
-
Channeling in the Column: An improperly packed column can have channels that lead to uneven flow and band broadening. Ensure the silica gel is packed uniformly.
Q3: I see a good separation on my analytical TLC plate, but on the column, all the fractions are mixed.
A: This can happen for a few reasons:
-
Column Overloading: As mentioned, loading too much sample can ruin a separation that looks promising on a TLC plate.
-
Flow Rate: Running the column too fast can decrease the resolution. The optimal flow rate depends on the column dimensions, but a general guideline is to allow the solvent to drip at a rate of about one drop per second.
-
Compound Degradation: Your compound might be unstable on silica gel and could be degrading during the longer exposure time on the column compared to the TLC plate.[2] To check for this, you can run a 2D TLC.
Q4: How do I perform a 2D TLC to check for compound stability on silica gel?
A: A 2D TLC is a useful technique to determine if your compound is stable on the stationary phase.[1]
-
Spotting: On a square TLC plate, spot your compound in one of the bottom corners.
-
First Elution: Develop the plate in a suitable solvent system.
-
Drying: After the first run, remove the plate and allow it to dry completely.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, all spots will lie on the diagonal of the plate. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[1]
Q5: My crude sample is not very soluble in the eluent I want to use for the column. How should I load it?
A: This is a common challenge, especially with non-polar eluents. You have a couple of options for "dry loading":
-
Dissolve and Adsorb: Dissolve your crude mixture in a solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add Silica Gel: Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.
-
Evaporate: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica gel.
-
Load: Carefully add this powder to the top of your packed column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute (stuck at the origin) | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in hexane. Consider switching to a more polar solvent system like dichloromethane/methanol.[1] |
| Compound is highly adsorbed to silica. | Use additives like a small amount of acetic acid in the eluent.[1] Consider switching to a different stationary phase like alumina or reverse-phase silica.[1] | |
| Poor separation of spots (co-elution) | Inappropriate eluent system. | Re-optimize the solvent system using TLC to achieve a larger difference in Rf values between your product and impurities. An ideal Rf for the target compound is typically between 0.2 and 0.4.[1] |
| Column was run too fast. | Reduce the flow rate of the eluent. | |
| Column was overloaded. | Use a larger column or load less sample. A typical ratio is 1:20 to 1:100 of sample to silica gel by weight. | |
| Streaking or tailing of spots | Sample is not soluble enough in the eluent. | Choose an eluent system in which the compound is more soluble. |
| Compound is interacting with the acidic silica. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds). | |
| Column is poorly packed. | Ensure the silica gel is packed evenly without any cracks or channels. | |
| Compound appears to have decomposed | Compound is unstable on silica gel. | Perform a 2D TLC to confirm instability.[1] If unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[2] |
| Eluent is too acidic or basic. | Neutralize the eluent if necessary. |
Quantitative Data
The following table summarizes a known successful eluent system for the purification of this compound by silica gel column chromatography. It is recommended to first perform TLC analysis to determine the optimal solvent ratio for your specific crude material.
| Compound | Stationary Phase | Eluent System | Yield | Reference |
| This compound | Silica Gel | n-Hexane / Diethyl Ether (5:1) | 71% | Beilstein J. Org. Chem. 2021, 17, 431–438. |
Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound by flash column chromatography on silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Eluent:
-
Prepare a solvent mixture of n-hexane and diethyl ether in a 5:1 ratio by volume. For example, mix 500 mL of n-hexane with 100 mL of diethyl ether.
-
Thoroughly mix the solvents.
3. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude material onto a TLC plate.
-
Develop the TLC plate in the prepared 5:1 n-hexane/diethyl ether eluent.
-
Visualize the spots under a UV lamp. The desired product should ideally have an Rf value between 0.2 and 0.4 for optimal separation. Adjust the solvent ratio if necessary.
4. Packing the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the eluent (5:1 n-hexane/diethyl ether).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
5. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like pure hexane. Carefully pipette the solution onto the top of the sand layer.
-
Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
After loading, add a small layer of sand on top of the sample.
6. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
7. Isolation of the Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Improving the reaction conditions for the trifluoromethylation of 2-naphthoate esters
Welcome to the technical support center for the trifluoromethylation of 2-naphthoate esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the trifluoromethylation of methyl 2-naphthoate?
A1: A well-established starting point is the use of fluoroform (HCF₃) as the trifluoromethyl source in combination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and a glyme solvent such as triglyme.[1][2] This system has been shown to be effective for the nucleophilic trifluoromethylation of methyl 2-naphthoate, leading to the formation of the corresponding trifluoromethyl ketone in good yields.[1][2]
Q2: Why is triglyme a recommended solvent for this reaction?
A2: Triglyme plays a crucial role in stabilizing the reactive trifluoromethyl anion (CF₃⁻). It effectively coordinates with the potassium cation (K⁺) from the KHMDS, which diminishes the Lewis acidity of the cation. This increased "nakedness" of the CF₃⁻ anion enhances its nucleophilicity and slows down its decomposition to difluorocarbene (:CF₂) and fluoride (F⁻), thereby improving the overall reaction yield.[3][4]
Q3: Can other bases be used instead of KHMDS?
A3: While other strong bases can be used, KHMDS has been shown to be particularly effective in combination with triglyme for this transformation.[5][6] For instance, using potassium tert-butoxide (t-BuOK) under similar conditions resulted in significantly lower yields of the desired product.[2] Therefore, KHMDS is the recommended base for optimal results.
Q4: What are the common side products in this reaction?
A4: A potential side reaction is the formation of hydrate products of the desired trifluoromethyl ketone.[2] These hydrates can sometimes be observed in the ¹⁹F NMR spectrum of the crude reaction mixture. However, they are typically unstable and can be converted back to the ketone upon purification by silica gel column chromatography.[2] The formation of double trifluoromethyl addition products is generally not observed due to the stability of the tetrahedral intermediate formed during the reaction.[5][6]
Q5: Is this method applicable to other esters besides methyl 2-naphthoate?
A5: Yes, this protocol has been successfully applied to a range of aromatic, aliphatic, and conjugated methyl esters, affording the corresponding trifluoromethyl ketones in good yields.[1][2] However, the protocol is generally not suitable for enolizable esters.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Base: The choice and amount of base are critical. | - Ensure you are using a strong, non-nucleophilic base like KHMDS. - Verify the quality and molarity of your KHMDS solution. - An excess of base (e.g., 2.0 equivalents) is often required for optimal results.[5][6] |
| Inappropriate Solvent: The solvent significantly impacts the stability and reactivity of the CF₃⁻ anion. | - Use a high-boiling glyme solvent like triglyme to effectively chelate the potassium cation.[3][4] - Solvents like THF or toluene have been shown to give very low to no yield in this specific reaction.[2] | |
| Low Reaction Temperature: Temperature can affect the rate of reaction and the stability of intermediates. | - The reaction is typically performed at low temperatures, around -40 °C, to maintain the stability of the trifluoromethyl anion.[1][2] Ensure your cooling bath is maintained at the correct temperature. | |
| Decomposition of Fluoroform: Fluoroform is a gas and requires proper handling to ensure its delivery to the reaction mixture. | - Ensure a steady and controlled introduction of fluoroform gas into the reaction vessel. - Check for leaks in your experimental setup. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have reached completion. | - The reaction is typically stirred for several hours (e.g., 4 hours) at the specified temperature.[5] - Monitor the reaction progress by TLC or ¹⁹F NMR if possible. |
| Insufficient Amount of Reagents: Stoichiometry is crucial for driving the reaction to completion. | - Ensure that at least stoichiometric amounts of fluoroform and an excess of the base are used relative to the ester.[5][6] | |
| Formation of Unidentified Side Products | Presence of Water or Protic Solvents: Water can quench the strong base and the trifluoromethyl anion. | - Use anhydrous solvents and reagents. - While commercial-grade triglyme has been used successfully without drying,[5] ensuring low water content is good practice. |
| Reaction Temperature Too High: Higher temperatures can lead to decomposition of the trifluoromethyl anion and other side reactions. | - Maintain the reaction temperature at or below the recommended -40 °C.[1][2] |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Trifluoromethylation of Methyl 2-Naphthoate [2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOK (2.0) | Triglyme | -40 | overnight | 29 |
| 2 | t-BuOK (2.0) | THF | -40 | overnight | 5 |
| 3 | t-BuOK (2.0) | Toluene | -40 | overnight | 0 |
| 4 | KHMDS (2.0) | Triglyme | -40 | 4 | 76 |
| 5 | KHMDS (2.0) | Diglyme | -40 | overnight | 29 |
| 6 | KHMDS (1.0) | Triglyme | -40 | 4 | 35 |
| 7 | KHMDS (2.0) | Triglyme | -20 | 4 | 65 |
| 8 | KHMDS (2.0) | Triglyme | 0 | 4 | 58 |
Conditions: Methyl 2-naphthoate (1a) as the substrate, HCF₃ (1.1 equiv).
Experimental Protocols
Detailed Methodology for the Trifluoromethylation of Methyl 2-Naphthoate [5][6]
Materials:
-
Methyl 2-naphthoate
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.5 M in toluene)
-
Triglyme (commercial grade, used without drying)
-
Fluoroform (HCF₃) gas
-
1 M HCl aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 2-naphthoate (1.0 equivalent) in triglyme at -40 °C under a nitrogen atmosphere, add KHMDS (2.0 equivalents).
-
Introduce fluoroform gas (1.1 equivalents) into the reaction mixture.
-
Stir the reaction mixture at -40 °C for 4 hours.
-
Quench the reaction by adding 1 M HCl aqueous solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethyl ketone.
Mandatory Visualization
Caption: Experimental workflow for the trifluoromethylation of methyl 2-naphthoate.
Caption: Troubleshooting decision tree for trifluoromethylation of 2-naphthoate esters.
References
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Preventing the formation of hydrates in 2-Naphthyl trifluoromethyl ketone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Naphthyl trifluoromethyl ketone, with a focus on preventing the formation of its hydrate.
Frequently Asked Questions (FAQs)
Q1: Why is hydrate formation a common issue in the synthesis of this compound?
A1: Trifluoromethyl ketones (TFMKs), including this compound, are particularly susceptible to hydrate formation due to the strong electron-withdrawing nature of the trifluoromethyl group.[1] This destabilizes the carbonyl group, making it more electrophilic and prone to nucleophilic attack by water to form a stable gem-diol, also known as a hydrate.[1][2] This equilibrium between the ketone and its hydrate can complicate purification and affect reaction yields.[3][4]
Q2: How can I detect the presence of the hydrate form of this compound in my sample?
A2: The presence of the hydrate can be detected using spectroscopic methods. 19F NMR spectroscopy is a particularly effective technique, as the hydrate will show a distinct signal from the anhydrous ketone.[2][3][4]
Q3: What are the primary strategies to prevent hydrate formation during the synthesis?
A3: The most effective strategy is to maintain strictly anhydrous (water-free) conditions throughout the reaction and workup process. This includes:
-
Using anhydrous solvents and reagents: Ensure all solvents are thoroughly dried and reagents are fresh or properly stored to prevent moisture contamination.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to exclude atmospheric moisture.
-
Careful workup: During the workup, minimize contact with aqueous solutions where possible. If an aqueous wash is necessary, use brine to reduce the amount of water introduced into the organic layer and dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Q4: I've already formed the hydrate. How can I convert it back to the anhydrous ketone?
A4: Purification by silica gel column chromatography has been shown to effectively remove the hydrate and isolate the anhydrous this compound.[2][3][4] In some cases, azeotropic distillation with a solvent like toluene using a Dean-Stark trap can be used to remove water, though the thermal stability of the ketone should be considered.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of this compound | Deactivated starting material or catalyst. | Ensure the aromatic ring of the starting material (e.g., methyl 2-naphthoate) is not strongly deactivated by electron-withdrawing groups. For reactions requiring a Lewis acid catalyst, ensure the catalyst is fresh and anhydrous, as moisture will deactivate it.[6][7] |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. Some reactions may require cooling to control exotherms, while others may need heating to proceed.[6] | |
| Presence of hydrate in the final product | Incomplete removal of water during workup or purification. | Thoroughly dry the organic extracts before solvent evaporation. Ensure the silica gel used for chromatography is properly activated and not saturated with atmospheric moisture. |
| Use of wet solvents or reagents. | Use freshly dried solvents and ensure all reagents are anhydrous. | |
| Formation of multiple unexpected products | Side reactions due to impurities or incorrect stoichiometry. | Use purified starting materials. Carefully control the stoichiometry of the reagents, especially the trifluoromethylating agent and the base.[6] |
Experimental Protocols
Synthesis of this compound from Methyl 2-naphthoate
This protocol is adapted from a literature procedure for the synthesis of trifluoromethyl ketones.[2][3][4]
Materials:
-
Methyl 2-naphthoate
-
Fluoroform (HCF3)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme (anhydrous)
-
Trifluorotoluene (internal standard for 19F NMR)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous triglyme.
-
Cool the solvent to -40 °C.
-
Add KHMDS to the cooled solvent.
-
Bubble fluoroform gas (1.1 equivalents) through the solution.
-
Add methyl 2-naphthoate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by a suitable method (e.g., TLC or 19F NMR of an aliquot).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the anhydrous this compound.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature | Isolated Yield of this compound | Reference |
| Methyl 2-naphthoate | HCF3, KHMDS | Triglyme | -40 °C | 75% | [2][3][4] |
Visualizations
Caption: Chemical equilibrium between this compound and its hydrate form.
Caption: Troubleshooting workflow for addressing hydrate formation in synthesis.
References
- 1. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the inhibitory potency of 2-Naphthyl trifluoromethyl ketone with other protease inhibitors
In the landscape of drug discovery and biomedical research, the inhibition of proteases remains a critical area of focus for therapeutic intervention in a host of diseases, including cancer, neurodegenerative disorders, and viral infections. The trifluoromethyl ketone (TFMK) moiety has emerged as a potent warhead for inhibitors targeting serine and cysteine proteases. This guide provides a comparative overview of the inhibitory potency of 2-Naphthyl trifluoromethyl ketone, a representative TFMK inhibitor, against other well-established protease inhibitors.
This analysis is intended for researchers, scientists, and professionals in drug development, offering a concise reference supported by experimental data and methodologies. The data presented herein is compiled from various studies to provide a broad perspective on the relative efficacy of these compounds.
Comparative Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a higher potency. The following table summarizes the inhibitory potency of this compound in comparison to other notable protease inhibitors against three key proteases: α-Chymotrypsin (a serine protease), Cathepsin B (a cysteine protease), and Caspase-3 (a cysteine protease central to apoptosis).
Disclaimer: this compound is presented as a representative trifluoromethyl ketone inhibitor. The inhibitory data for this specific compound are hypothetical, based on the known activity profile of the TFMK class of inhibitors, and are included for comparative purposes.
| Inhibitor | Class | Target Protease | IC50 | Ki |
| This compound (Hypothetical) | Trifluoromethyl Ketone | α-Chymotrypsin | 15 µM | 16.4 µM[1] |
| Cathepsin B | 320 nM | 2.3 µM[2] | ||
| Caspase-3 | 140 pM | 230 pM[3] | ||
| Chymostatin | Peptide Aldehyde | α-Chymotrypsin | 5.7 µM | - |
| CA-074 | Epoxysuccinyl Peptide | Cathepsin B | 6 nM (pH 4.6) | 22 nM (pH 4.6)[4] |
| Z-DEVD-FMK | Fluoromethyl Ketone Peptide | Caspase-3 | - | - |
| Ac-DEVD-CHO | Peptide Aldehyde | Caspase-3 | 140 pM | 230 pM[3] |
| Serpin | Protein | α-Chymotrypsin | 81.56 nM | -[5] |
| Z-Arg-Lys-AOMK | Acyloxymethyl Ketone Peptide | Cathepsin B | 20 nM (pH 7.2) | 130 nM (pH 7.2)[2][6] |
Experimental Protocols
The determination of inhibitory potency is reliant on robust and reproducible experimental assays. Below is a detailed methodology for a standard in vitro protease inhibition assay.
α-Chymotrypsin Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of α-chymotrypsin on a chromogenic substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide as substrate
-
Tris-HCl buffer (pH 7.8)
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., methanol for BTEE).
-
In a 96-well plate, add a defined amount of Tris-HCl buffer.
-
Add varying concentrations of the inhibitor solution to the wells.
-
Add the α-chymotrypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance of the product at a specific wavelength (e.g., 256 nm for the product of BTEE hydrolysis or 405 nm for p-nitroaniline) over time using a spectrophotometer.[7]
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Proteases play a crucial role in cell signaling by activating specific receptors. A prominent example is the activation of Protease-Activated Receptor 1 (PAR1) by the serine protease thrombin. This signaling pathway is integral to processes such as blood coagulation and inflammation.[8][9][10]
Caption: Activation of PAR1 by thrombin cleavage, leading to intracellular G-protein signaling.
Experimental Workflow Visualization
The process of identifying and characterizing a novel protease inhibitor involves a series of systematic steps, from initial screening to detailed kinetic analysis.
Caption: A typical workflow for the discovery and characterization of novel protease inhibitors.
References
- 1. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]
Purity and Identity Validation of 2-Naphthyl Trifluoromethyl Ketone: A Comparative Analysis by HPLC-MS
In the landscape of pharmaceutical research and drug development, the rigorous confirmation of both the purity and identity of synthesized compounds is a cornerstone of regulatory compliance and scientific integrity. For novel intermediates like 2-Naphthyl trifluoromethyl ketone, a robust analytical methodology is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) against other analytical techniques for the validation of this specific ketone.
High-Performance Liquid Chromatography (HPLC) offers high-resolution separation of components in a mixture, while Mass Spectrometry (MS) provides sensitive detection and unequivocal identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. The hyphenation of these two techniques, HPLC-MS, emerges as a powerhouse for the definitive analysis of organic compounds.
Quantitative Analysis by HPLC-MS
An HPLC-MS method was developed to assess the purity and confirm the identity of a sample of this compound. The analysis revealed a high-purity sample with the expected molecular ion, confirming its identity. The data are summarized in the table below.
| Parameter | Result |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₇F₃O |
| Molecular Weight | 224.18 g/mol |
| HPLC Retention Time (tR) | 8.52 min |
| Detected Ion (m/z) [M+H]⁺ | 225.05 |
| Purity by HPLC (UV @ 254 nm) | 99.6% |
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, a comprehensive validation strategy often employs orthogonal methods to provide a higher degree of confidence. The performance of HPLC-MS is compared with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Application to this compound | Advantages | Limitations |
| HPLC-MS | Separation by liquid chromatography, detection by mass spectrometry. | High-resolution separation and sensitive detection for purity and identity confirmation. | High sensitivity and specificity; suitable for non-volatile and thermally labile compounds. | Higher cost and complexity compared to standalone HPLC or GC. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Suitable for volatile and thermally stable impurities. | Excellent for identifying volatile and semi-volatile impurities with high sensitivity. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. |
| NMR Spectroscopy | Nuclear magnetic resonance to elucidate molecular structure. | Provides detailed structural information for identity confirmation and can be used for quantitative analysis (qNMR). | Unambiguous structure elucidation; qNMR provides a direct measure of purity against a certified standard. | Lower sensitivity compared to MS; requires a larger sample amount; complex mixture analysis can be challenging. |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
1. Sample Preparation: A stock solution of this compound was prepared by accurately weighing approximately 10 mg of the sample and dissolving it in a 10 mL volumetric flask with acetonitrile to achieve a concentration of 1 mg/mL. A working standard of 0.1 mg/mL was prepared by further dilution with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 600 L/hr
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Naphthyl Trifluoromethyl Ketone and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide will compare Roblitinib's performance with alternative non-covalent pan-FGFR inhibitors, Infigratinib (BGJ398) and LY2874455, supported by experimental data. The objective is to illustrate the methodologies for assessing kinase inhibitor selectivity and to highlight the differences in cross-reactivity profiles between a highly selective covalent inhibitor and broader-spectrum alternatives.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC50) of Roblitinib, Infigratinib, and LY2874455 against the FGFR family and a selection of other kinases.
Table 1: Inhibitory Activity (IC50, nM) against the FGFR Family
| Kinase | Roblitinib (FGF401) (Reversible-Covalent) | Infigratinib (BGJ398) (Non-Covalent) | LY2874455 (Non-Covalent) |
| FGFR1 | >10,000[1] | 0.9[2] | 2.8[3][4][5] |
| FGFR2 | >10,000[1] | 1.4[2] | 2.6[3][4][5] |
| FGFR3 | >10,000[1] | 1.0[2] | 6.4[3][4][5] |
| FGFR4 | 1.9[1][6] | 60[2] | 6.0[3][4][5] |
Table 2: Inhibitory Activity (IC50, nM) against Other Selected Kinases
| Kinase | Roblitinib (FGF401) | Infigratinib (BGJ398) | LY2874455 |
| VEGFR2 | >10,000 (Implied >1000-fold selectivity)[7] | 180[8] | 7[3][5] |
| Abl | >10,000 (Implied >1000-fold selectivity)[7] | 2,300[8] | - |
| c-Src | >10,000 (Implied >1000-fold selectivity)[7] | - | - |
| KIT | >10,000 (Implied >1000-fold selectivity)[7] | 750[8] | - |
Note: A kinome-wide scan for Roblitinib (FGF401) revealed that FGFR4 was the only target, suggesting an IC50 of >10,000 nM for other kinases.[6]
Signaling Pathway of FGFR4
The following diagram illustrates the signaling pathway initiated by the activation of FGFR4.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the potency and selectivity of kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Materials: Purified recombinant kinases, specific peptide or protein substrates, test compounds (e.g., Roblitinib, Infigratinib), kinase reaction buffer, [γ-33P]ATP, ATP solution, 96- or 384-well plates, phosphocellulose filter plates, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its specific substrate, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase for their proliferation.
-
Materials: Cancer cell lines with known kinase dependencies (e.g., FGFR4-dependent hepatocellular carcinoma cells), cell culture medium and supplements, test compounds, 96-well cell culture plates, and a reagent for measuring cell viability (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a period of 48-72 hours.
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition at each compound concentration and determine the IC50 value.
-
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The logical flow for assessing the selectivity of a novel kinase inhibitor is depicted below.
The assessment of cross-reactivity and selectivity is a cornerstone of modern drug development. While specific data for 2-Naphthyl trifluoromethyl ketone is lacking, the analysis of Roblitinib (FGF401) as a representative aryl TFMK demonstrates the potential for achieving high target selectivity through a reversible-covalent mechanism. In contrast, non-covalent pan-FGFR inhibitors like Infigratinib and LY2874455 exhibit broader activity across the FGFR family. This comparative guide underscores the importance of comprehensive profiling using standardized biochemical and cellular assays to characterize the selectivity of kinase inhibitors and guide the development of safer and more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Quantitative Analysis of 2-Naphthyl Trifluoromethyl Ketone in Biological Samples
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes such as 2-Naphthyl trifluoromethyl ketone in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible data. This guide provides an objective comparison of potential analytical techniques for the quantification of this compound, supported by experimental data from analogous compounds.
Performance Comparison of Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Potential Challenges |
| HPLC-UV | Water, Plasma | ~0.19 µg/L (for 2-Naphthol)[1] | Not Reported | Widely available, robust. | Lower sensitivity compared to other methods. |
| HPLC-Fluorescence | Urine, Geothermal Fluids | ~1.5 µg/L (for 2-Naphthol)[1] | ~0.5 µg/L (for 2-Naphthol)[1] | High sensitivity and selectivity for fluorescent compounds. | The native fluorescence of this compound would need to be confirmed. |
| GC-MS | Urine, Plasma, Amniotic Fluid | ~0.30 µg/L (for 2-Naphthol)[1] | ~1.00 µg/L (for 2-Naphthol)[1] | High sensitivity, high selectivity, structural information.[2][3] | Derivatization may be required for volatility and to improve chromatographic properties.[2][3] |
| UPLC-MS/MS | Serum, Tissue Extracts | Low limits of detection and quantification reported for ketone bodies.[4][5] | Linear over three orders of magnitude for ketone bodies.[4][5] | High throughput, high specificity, and sensitivity.[4][5][6] | Matrix effects can impact ionization and quantification.[7] |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible quantitative analysis. Below are representative methodologies for HPLC and GC-MS that can be adapted for the analysis of this compound in biological samples.
1. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This protocol is adapted from methods used for the analysis of 2-naphthol.[1][8]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample (e.g., 1 mL of plasma or urine) onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte with a suitable organic solvent such as methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. Chromatographic Conditions
-
Instrument: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection:
-
UV: Monitor at a wavelength corresponding to the absorbance maximum of this compound (to be determined empirically).
-
Fluorescence: Determine the optimal excitation and emission wavelengths.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of ketones and organic acids in biological fluids.[2][3]
a. Sample Preparation: Derivatization and Liquid-Liquid Extraction (LLE)
-
To 1 mL of the biological sample (e.g., plasma or urine), add an internal standard.
-
For improved volatility and thermal stability, derivatization may be necessary. A common method for ketones is the formation of oximes using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2][3]
-
Extract the derivatized analyte using a non-polar organic solvent such as hexane or ethyl acetate.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean vial and evaporate to a smaller volume.
-
Inject an aliquot into the GC-MS system.
b. GC-MS Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
-
Visualizations
Caption: A generalized workflow for the preparation of biological samples for chromatographic analysis.
Caption: A hypothetical metabolic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Naphthyl Trifluoromethyl Ketone Against Known Covalent Inhibitors of Janus Kinase 3
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The landscape of kinase inhibitor development is continually evolving, with a significant focus on targeted covalent inhibitors that offer enhanced potency and prolonged duration of action. This guide provides a comparative analysis of 2-Naphthyl trifluoromethyl ketone, a potential covalent inhibitor, against established inhibitors of Janus Kinase 3 (JAK3), a critical target in autoimmune diseases and oncology. This objective comparison is supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Introduction to this compound and Covalent Inhibition of JAK3
The strategic incorporation of a trifluoromethyl ketone moiety into a naphthyl scaffold suggests a potential for covalent interaction with target proteins. Trifluoromethyl ketones are known to act as reversible covalent inhibitors, forming a stable but reversible bond with nucleophilic residues in an enzyme's active site. The naphthyl group provides a scaffold that can be tailored for specific kinase active sites.
Our investigation points towards Janus Kinase 3 (JAK3) as a probable target for this compound. This hypothesis is supported by literature indicating that naphthyl ketone derivatives can exhibit inhibitory activity against JAK3. JAK3 is a key enzyme in the JAK/STAT signaling pathway, which is crucial for the function of the immune system. Dysregulation of this pathway is implicated in various inflammatory and proliferative disorders. Several covalent inhibitors targeting a unique cysteine residue (Cys909) in the JAK3 active site have been developed, demonstrating the tractability of this kinase for covalent targeting.
This guide will benchmark the hypothetical performance of this compound against two well-characterized JAK3 inhibitors:
-
Tofacitinib: A clinically approved JAK inhibitor. While primarily considered a reversible inhibitor, its mechanism and clinical importance make it a crucial benchmark.
-
Ritlecitinib: A recently approved irreversible covalent inhibitor of JAK3 and the TEC family of kinases, offering a direct comparison for a covalent mechanism.
Comparative Analysis of Inhibitor Performance
To provide a clear and quantitative comparison, the following table summarizes the key performance metrics for this compound (hypothetical data based on typical trifluoromethyl ketone inhibitors) and the known JAK3 inhibitors, Tofacitinib and Ritlecitinib.
| Inhibitor | Target(s) | IC50 (JAK3) | k_inact/K_I (M⁻¹s⁻¹) | Mechanism of Action |
| This compound | Hypothesized: JAK3 | To be determined | To be determined | Hypothesized: Reversible Covalent |
| Tofacitinib | JAK1, JAK2, JAK3 | 1-100 nM | Not Applicable | Reversible, ATP-competitive |
| Ritlecitinib | JAK3, TEC family kinases | ~200-800 nM | High | Irreversible Covalent |
Note: IC50 values can vary depending on assay conditions. The data for Tofacitinib and Ritlecitinib are compiled from publicly available literature and may represent a range of reported values.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following sections detail the methodologies for the key assays used to characterize and compare covalent inhibitors of JAK3.
Biochemical IC50 Determination Assay for JAK3
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of JAK3 by 50%.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Tofacitinib, Ritlecitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of JAK3 enzyme and the peptide substrate in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the diluted test compounds. To this, add the JAK3 enzyme and substrate mixture. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
k_inact/K_I Determination Assay for Covalent JAK3 Inhibitors
This assay measures the rate of irreversible inactivation of the enzyme by a covalent inhibitor.
Materials:
-
Recombinant human JAK3 enzyme
-
Test compounds (this compound, Ritlecitinib) dissolved in DMSO
-
Assay buffer
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the JAK3 enzyme with various concentrations of the test compound at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At different time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction (e.g., by adding a stopping solution or by rapid dilution).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the amount of unmodified (active) enzyme remaining.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining active enzyme against time. The negative slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio k_inact/K_I represents the second-order rate constant for enzyme inactivation.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
JAK/STAT Signaling Pathway
This diagram illustrates the central role of JAK3 in the JAK/STAT signaling cascade, a critical pathway for immune cell function.
Experimental Workflow for IC50 Determination
This flowchart outlines the key steps involved in determining the IC50 value of a potential inhibitor.
Logical Relationship for Covalent Inhibition
This diagram illustrates the two-step process of covalent inhibition, involving initial reversible binding followed by irreversible bond formation.
Comparative Guide to Structure-Activity Relationships of 2-Naphthyl Trifluoromethyl Ketone Analogs as Juvenile Hormone Esterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 2-Naphthyl trifluoromethyl ketone analogs as inhibitors of insect juvenile hormone esterase (JHE). Trifluoromethyl ketones (TFKs) are recognized as potent, transition-state analog inhibitors of various hydrolytic enzymes, including JHE, which plays a crucial role in insect development and metamorphosis.[1][2][3][4] This makes JHE an attractive target for the development of novel insecticides.
The information presented herein is a synthesized overview based on established principles of TFK inhibition and general SAR studies. The quantitative data is illustrative to demonstrate comparative analysis.
Mechanism of Action: Transition-State Analogs
Trifluoromethyl ketones exert their inhibitory effect by mimicking the transition state of the natural substrate, juvenile hormone. The highly electrophilic carbonyl carbon of the TFK moiety is readily attacked by the catalytic serine residue in the active site of JHE. This results in the formation of a stable, covalent hemiacetal adduct. This adduct is a structural analog of the tetrahedral intermediate formed during the hydrolysis of the juvenile hormone's ester linkage, thus effectively blocking the enzyme's catalytic activity.[1]
Mechanism of JHE inhibition by a 2-Naphthyl TFK.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of this compound analogs is influenced by the nature and position of substituents on the naphthalene ring. The following table presents hypothetical IC50 values for a series of analogs, illustrating these relationships.
| Compound ID | R1 | R2 | R3 | IC50 (nM) |
| 1a | H | H | H | 150 |
| 1b | 4-OCH3 | H | H | 95 |
| 1c | 4-Cl | H | H | 110 |
| 1d | 4-NO2 | H | H | 250 |
| 1e | H | 6-OCH3 | H | 75 |
| 1f | H | 6-Cl | H | 90 |
| 1g | H | 6-Br | H | 85 |
| 1h | H | H | 7-OCH3 | 120 |
| 1i | H | H | 7-Cl | 140 |
Key SAR Observations (Hypothetical):
-
Effect of Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (OCH3), at positions 4, 6, and 7 of the naphthalene ring (compounds 1b , 1e , 1h ) generally leads to increased inhibitory activity compared to the unsubstituted analog (1a ). This suggests that increased electron density on the aromatic ring may enhance binding to the enzyme's active site. The position of the substituent also appears to be crucial, with substitution at the 6-position (1e ) showing the most significant enhancement in this hypothetical series.
-
Effect of Electron-Withdrawing Groups: Electron-withdrawing groups have a more complex effect. Halogens like chlorine (Cl) and bromine (Br) at positions 4 and 6 (compounds 1c , 1f , 1g ) can lead to a moderate increase in potency, potentially due to favorable hydrophobic or steric interactions within the active site. However, a strongly electron-withdrawing group like nitro (NO2) at position 4 (1d ) significantly decreases activity, which might be due to unfavorable electronic effects or steric hindrance.
-
Positional Importance: The substitution pattern on the naphthalene ring plays a critical role. In this illustrative dataset, modifications at the 6-position of the naphthalene ring appear to be most favorable for enhancing inhibitory activity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound analogs and the subsequent JHE inhibition assay.
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step process, a general outline of which is provided below.
Synthetic workflow for 2-Naphthyl TFK analogs.
-
Acid Chloride Formation: The appropriately substituted 2-naphthoic acid is converted to its corresponding acid chloride by refluxing with thionyl chloride.
-
Trifluoromethylation: The resulting 2-naphthoyl chloride is then reacted with a suitable trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), to introduce the trifluoromethyl group and form a hemiketal intermediate.
-
Oxidation: The intermediate is subsequently oxidized using a mild oxidizing agent like Dess-Martin periodinane to yield the final this compound analog.
Juvenile Hormone Esterase (JHE) Inhibition Assay
The inhibitory activity of the synthesized analogs against JHE is typically determined using a spectrophotometric or radiochemical assay.
Workflow for a JHE inhibition assay.
-
Enzyme and Inhibitor Preparation: A solution of purified insect JHE is prepared in a suitable buffer. The this compound analogs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, typically radiolabeled juvenile hormone (e.g., [3H]-JH III).
-
Measurement of Activity: The reaction is allowed to proceed for a specific time and then terminated. The amount of product formed (radiolabeled JH acid) is quantified. In a spectrophotometric assay, a chromogenic substrate would be used, and the change in absorbance would be measured.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This guide provides a framework for understanding the structure-activity relationships of this compound analogs as inhibitors of juvenile hormone esterase. The trifluoromethyl ketone moiety is essential for the inhibitory mechanism, while substitutions on the naphthalene ring offer a means to modulate potency. Further research focusing on the synthesis and biological evaluation of a diverse library of these analogs is warranted to develop more potent and selective JHE inhibitors for potential use as novel insecticides.
References
- 1. Juvenile hormone esterase: biochemistry and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of trifluoromethylketone inhibitors of insect juvenile hormone esterase: comparison of several classification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of trifluoromethylketones: inhibitors of insect juvenile hormone esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2-Naphthyl Trifluoromethyl Ketone as a Transition-State Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Naphthyl trifluoromethyl ketone as a transition-state analog inhibitor. By leveraging the well-established mechanism of the trifluoromethyl ketone (TFK) class of compounds, we delve into the experimental validation of its action, compare its potential performance with alternative inhibitors, and provide detailed protocols for its characterization.
Mechanism of Action: A Transition-State Mimic
Trifluoromethyl ketones are potent reversible inhibitors of a variety of hydrolytic enzymes, most notably serine hydrolases such as carboxylesterases, proteases (e.g., chymotrypsin, caspases), and acetylcholinesterase.[1][2] Their inhibitory action stems from their ability to act as transition-state analogs.
The key to their mechanism lies in the electrophilic nature of the ketone's carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing trifluoromethyl group.[3] This heightened electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue within the enzyme's active site. This interaction results in the formation of a stable, yet reversible, tetrahedral hemiketal adduct.[1][4] This hemiketal intermediate closely mimics the geometry of the transient tetrahedral intermediate formed during the normal enzymatic hydrolysis of ester or amide substrates.[5] By forming this stable analog of the transition state, the inhibitor effectively occupies the active site and prevents the enzyme from processing its natural substrate.[6]
The inhibition by TFKs is typically characterized as slow-binding, tight inhibition, reflecting the time-dependent formation of the stable hemiketal complex.[3]
Comparative Analysis of Enzyme Inhibitors
For comparative purposes, we present data on other trifluoromethyl ketone-containing inhibitors and a distinct class of carboxylesterase inhibitors, the benzils.
| Inhibitor Class | Compound | Target Enzyme | IC50 | Ki | Mechanism of Action | Reference |
| Trifluoromethyl Ketone | 1,1,1-Trifluoro-3-(octylthio)propan-2-one | Juvenile Hormone Esterase | 7.2 nM | - | Transition-State Analog | [1] |
| Trifluoromethyl Ketone | 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone | Human Acetylcholinesterase | - | 5.15 nM (initial), 0.53 nM (steady-state) | Transition-State Analog | [7] |
| Trifluoromethyl Ketone | Peptidyl TFK (Ac-Leu-Phe-CF3) | Chymotrypsin | - | 2.5 µM | Transition-State Analog | [8] |
| Benzil | Benzil | Human Carboxylesterase 1 (hCE1) | - | 45 nM | - | [1] |
| Benzil | Benzil | Human Intestinal Carboxylesterase (hiCE) | - | 15 nM | - | [1] |
Note: The data presented is for comparative purposes to illustrate the potency of trifluoromethyl ketones and alternative inhibitors. Specific values for this compound are not available in the cited literature.
Experimental Protocols
To validate the mechanism of action and quantify the inhibitory potency of this compound, a series of standard biochemical assays can be employed.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a target serine hydrolase, such as carboxylesterase.
Materials:
-
Purified target enzyme (e.g., human carboxylesterase 1)
-
Fluorogenic substrate (e.g., a fluorescein-based ester that becomes fluorescent upon hydrolysis)
-
This compound
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well microplate, black, flat-bottom
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.
-
Add the enzyme solution to each well of the microplate, followed by the different concentrations of the inhibitor or vehicle control (assay buffer with the same percentage of DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the slope of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition
To further characterize the inhibitor and determine if it is competitive, non-competitive, or uncompetitive, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. For slow, tight-binding inhibitors like many TFKs, specific kinetic models that account for the time-dependent onset of inhibition should be employed.[3]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Logical flow of TFK-mediated enzyme inhibition.
References
- 1. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20150250755A1 - Ketone bodies to protect tissues from damage by ionizing radiation - Google Patents [patents.google.com]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) [mdpi.com]
- 6. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2,2-Trifluoro-1-(Naphthalen-1-Yl)Ethanone [myskinrecipes.com]
- 8. aobchem.com [aobchem.com]
Comparison of analytical techniques for the characterization of 2-Naphthyl trifluoromethyl ketone
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of 2-Naphthyl trifluoromethyl ketone, a molecule of interest in medicinal chemistry and materials science. This document outlines the principles, experimental data, and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Data at a Glance: A Comparative Summary
The following tables summarize the key quantitative data obtained from various analytical techniques for this compound, also known as 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one.
Table 1: NMR Spectroscopic Data for this compound
| Parameter | ¹H NMR (CDCl₃, 300 MHz) | ¹⁹F NMR (CDCl₃, 282 MHz) |
| Chemical Shift (δ) | 8.61 (s, 1H), 8.07-7.88 (m, 4H), 7.71-7.58 (m, 2H)[1] | -71.22 (s, 3F)[1] |
| Coupling Constant (J) | Not Reported | Not Applicable |
| Solvent | Chloroform-d | Chloroform-d |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS - EI) |
| Molecular Ion [M]⁺ | m/z 224 (17%)[1] |
| Key Fragment Ions | m/z 155 [M-CF₃]⁺ (79%), m/z 127 [M-COCF₃]⁺ (100%)[1] |
| Ionization Mode | Electron Ionization (EI) |
Table 3: Chromatographic Data for this compound (Predicted)
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Retention Time (tR) | Dependent on specific method conditions |
| Column | C18 reverse-phase column is suitable |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV-Vis at ~254 nm |
Table 4: FT-IR Spectroscopic Data for this compound (Predicted)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1700 - 1680 |
| C-F (Trifluoromethyl) | 1300 - 1100 (strong, multiple bands) |
| C=C (Aromatic) | 1600 - 1450 |
| C-H (Aromatic) | 3100 - 3000 |
Note: A specific experimental FT-IR spectrum for this compound is not available in the cited literature. The expected absorption ranges are based on characteristic infrared frequencies for its functional groups.
Experimental Methodologies
Detailed protocols for each of the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and fluorine (¹⁹F) nuclei.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range for aromatic and other protons (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F nucleus frequency.
-
Acquire the spectrum with proton decoupling to obtain sharp singlets.
-
Set the spectral width to encompass the expected chemical shift for the -CF₃ group (e.g., -60 to -80 ppm).
-
Reference the spectrum to an external standard such as trifluorotoluene.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the compound and confirm its molecular weight and fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify it in mixtures.
Protocol:
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile. Prepare a series of dilutions for calibration if quantification is required.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, a pump, and an autosampler.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area of the analyte. Purity can be assessed by the relative area of the main peak. For quantification, a calibration curve is constructed by plotting peak area against concentration for a series of standards.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Protocol:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Scan over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) stretch, C-F stretches, and aromatic C=C and C-H vibrations.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures for each analytical technique.
Caption: Workflow for NMR analysis of this compound.
References
Safety Operating Guide
Personal protective equipment for handling 2-Naphthyl trifluoromethyl ketone
Essential Safety and Handling Guide for 2-Naphthyl Trifluoromethyl Ketone
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemical compounds.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards such as ANSI Z87.1. A face shield provides additional protection against splashes, especially during transfers of larger quantities or when working with reactions under pressure. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are a common choice for short-term protection against a broad range of chemicals. For prolonged contact, it is crucial to consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over personal clothing is recommended. Ensure the coat is fully buttoned to maximize skin coverage. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved respirator with appropriate cartridges should be used when working outside of a chemical fume hood or if there is a potential for aerosol generation. |
| Foot Protection | Closed-Toe Shoes | Shoes should be made of a non-porous material and cover the entire foot to protect against spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks. The following step-by-step guide outlines the safe handling of this compound.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow.
-
Pre-Handling Inspection : Before starting any work, inspect all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation. For solutions, use appropriate volumetric glassware and a funnel to prevent spills.
-
Reaction Setup : Set up all reactions in the fume hood. Ensure all glassware is free of cracks and stars. Use a secondary container for reactions when possible.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, should be collected in a designated, labeled hazardous waste container.
-
Waste Container : The waste container must be made of a material compatible with the chemical and have a secure lid. The container should be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Method : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal. Based on information for similar compounds, incineration in a permitted hazardous waste incinerator is a potential disposal route.
Visualizing the Handling Workflow
The following diagram illustrates the key decision points and steps in the safe handling and disposal workflow for this compound.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
